Cecropin-A1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GWLKKIGKKIERVGQHTRDATIQGLGVAQQAANVAATAR |
Origin of Product |
United States |
Structural Biology and Conformation of Cecropin A1
Primary Sequence Analysis and Functional Domain Identification
The primary structure of Cecropin-A1, like other cecropins, is a single polypeptide chain typically composed of 35 to 39 amino acid residues. The sequence is notable for its abundance of basic (positively charged) and hydrophobic amino acids and a general lack of acidic residues. The C-terminus is typically amidated, a post-translational modification known to enhance antimicrobial activity. acs.org
Analysis of the primary sequence reveals two principal functional domains: a highly cationic N-terminal region and a largely hydrophobic C-terminal region. mdpi.comnih.gov These two domains are connected by a distinct flexible segment known as the hinge region. acs.orgmdpi.com The N-terminal domain, rich in residues such as Lysine (B10760008) (Lys), is crucial for the initial electrostatic interaction with the negatively charged components of bacterial cell membranes, like lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. mdpi.comjmb.or.kr The hydrophobic C-terminal domain is responsible for inserting into and disrupting the lipid bilayer of the target membrane. mdpi.comjmb.or.kr The tryptophan (Trp) residue, often found near the N-terminus (e.g., at position 2), is also considered pivotal for membrane interaction and peptide function. nih.govnih.gov
| Peptide | Organism of Origin | Sequence | Length (Residues) |
|---|---|---|---|
| Cecropin A | Hyalophora cecropia (Cecropia moth) | KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK-NH2 | 37 |
| This compound | Drosophila melanogaster (Fruit fly) | GWLKKIGKKIERVGKHIRDAIIAGPAVAVVGQATQIAK-NH2 | 40 |
| Cecropin P1 | Ascaris suum (Pig roundworm) | SWLSKTAKKLENSAKKRISEGIAIAIQGGPR | 31 |
Secondary and Tertiary Structure Elucidation
The function of this compound is dictated by its ability to adopt a specific three-dimensional conformation upon interacting with a bacterial membrane. In aqueous solution, the peptide is largely unstructured, existing in a random coil state. acs.orgmdpi.com However, in the hydrophobic, membrane-mimicking environments, it undergoes a significant conformational transition.
Alpha-Helical Conformation
In the presence of lipid membranes, micelles, or organic solvents like trifluoroethanol (TFE), this compound folds into a well-defined structure characterized by two α-helices. acs.orgmdpi.com The N-terminal domain forms one α-helix, and the C-terminal domain forms a second, more hydrophobic α-helix. nih.govmdpi.com This induced helicity is a critical prerequisite for its membrane-disrupting activity, as the helical structure provides the rigid framework necessary for membrane insertion and pore formation. mdpi.com
Amphipathic Nature and Flexible Hinge Region
The N-terminal α-helix of this compound is pronouncedly amphipathic. When viewed as a helical wheel projection, its amino acid residues are segregated into two distinct faces: a polar, hydrophilic face comprising the positively charged residues, and a non-polar, hydrophobic face. This amphipathicity allows the helix to lie parallel to the surface of the lipid bilayer, with the cationic residues interacting with the negatively charged phospholipid headgroups and the hydrophobic residues penetrating the non-polar acyl chain core. mdpi.com
Connecting the N-terminal and C-terminal helices is a flexible hinge region, often containing residues like Glycine (B1666218) (Gly) or Proline (Pro) that are known to disrupt helical structures. acs.orgnih.govrcsb.org This hinge imparts significant conformational flexibility, which is believed to be essential for the peptide's function. nih.govjmb.or.kr It allows the C-terminal hydrophobic helix to pivot and insert deeply into the membrane, a key step in the proposed mechanisms of membrane permeabilization, such as the "carpet" model or the formation of toroidal pores. mdpi.comnih.govrcsb.org
Advanced Spectroscopic and Biophysical Characterization Methodologies
The structural details of this compound have been extensively investigated using high-resolution spectroscopic techniques.
Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy has been instrumental in monitoring the conformational changes of this compound in different environments. nih.gov CD spectra of this compound in aqueous buffers typically show a single minimum around 200 nm, which is characteristic of a random coil or disordered structure. acs.orgmdpi.com Upon addition of membrane-mimetic agents such as sodium dodecyl sulfate (B86663) (SDS) micelles or TFE, the spectrum transforms dramatically. acs.orgmdpi.com It develops the signature features of an α-helical conformation: two distinct negative bands (minima) at approximately 208 nm and 222 nm, and a strong positive band (maximum) around 195 nm. acs.orgasm.org This shift provides clear experimental evidence for the environment-dependent folding of the peptide into its active, helical state. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has provided the most detailed, atomic-level insights into the three-dimensional structure of this compound and its analogues. nih.gov Solution NMR studies, often conducted in the presence of dodecylphosphocholine (B1670865) (DPC) micelles or in TFE-water mixtures to simulate a membrane environment, have been used to solve the peptide's tertiary structure. nih.govrcsb.orgkribb.re.kr
These studies confirm the helix-hinge-helix model. nih.govrcsb.org For example, the NMR structure of a Cecropin A-Magainin 2 hybrid peptide in DPC micelles revealed a short amphipathic helix in the N-terminus and a longer α-helix of about three turns in the C-terminus, separated by the flexible Gly-Ile-Gly hinge region. nih.govrcsb.org Furthermore, solid-state NMR spectroscopy on Cecropin A samples oriented in phospholipid bilayers has been used to determine the alignment of these helices relative to the membrane. nih.gov The results indicate that the helices lie flat on the membrane surface, parallel to the plane of the bilayer, which supports a mechanism involving membrane surface disruption rather than transmembrane channel formation by a single peptide monomer. nih.gov
| Methodology | Environment | Key Findings | Reference |
|---|---|---|---|
| Circular Dichroism (CD) | Aqueous Buffer (e.g., PBS) | Disordered, random coil structure (minimum at ~200 nm). | acs.org, mdpi.com |
| Circular Dichroism (CD) | Membrane-mimetic (SDS micelles, TFE) | Adopts α-helical conformation (minima at ~208 & 222 nm). | acs.org, mdpi.com, asm.org |
| Solution NMR | Membrane-mimetic (DPC micelles, TFE) | Revealed a two-helix structure connected by a flexible hinge. Confirmed amphipathic nature of the N-terminal helix. | nih.gov, kribb.re.kr, rcsb.org, nih.gov |
| Solid-State NMR | Phospholipid Bilayers | Helices orient parallel to the membrane surface, supporting a surface-disruption mechanism. | nih.gov |
X-ray Crystallography
To date, a crystal structure for this compound has not been deposited in the Protein Data Bank (PDB), and specific X-ray crystallography studies for this peptide are not available in published literature. The inherent flexibility of antimicrobial peptides like this compound and their tendency to adopt defined structures only in specific environments, such as in the presence of membranes or micelles, present significant challenges for crystallization.
However, to provide some context within the cecropin family, preliminary X-ray diffraction analysis has been performed on the homologous peptide, Cecropin B, from Bombyx mori. nih.gov Crystals of Cecropin B were obtained using the hanging-drop vapor-diffusion method with polyethylene (B3416737) glycol as the precipitant. nih.gov These crystals diffracted to a resolution of 1.43 Å. nih.gov The crystallographic data indicated that the crystals belong to the triclinic space group P1. nih.gov Based on the molecular weight of 4.1 kDa, it was determined that there is one molecule per asymmetric unit, with a Matthews coefficient of 2.48 ų/Da and a solvent content of 50.4%. nih.gov The determination of the three-dimensional structure of Cecropin B is anticipated to provide valuable insights into the structure-function relationships of this class of antimicrobial peptides. nih.gov
Table 1: Preliminary X-ray Diffraction Data for Cecropin B from Bombyx mori
| Parameter | Value |
|---|---|
| Space Group | P1 |
| Unit-cell parameters | |
| a | 15.08 Å |
| b | 22.75 Å |
| c | 30.20 Å |
| α | 96.9° |
| β | 103.1° |
| γ | 96.5° |
| Resolution | 1.43 Å |
Data sourced from reference nih.gov
Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Diffraction (SAXD)
Currently, there are no dedicated Small-Angle Neutron Scattering (SANS) or Small-Angle X-ray Diffraction (SAXD) studies focused specifically on this compound reported in the scientific literature. However, these techniques are powerful for characterizing the structure of peptides and their interactions with lipid membranes.
Small-Angle Neutron Scattering (SANS) is a technique used to study the structure of materials on a length scale of 1 to 100 nanometers. pdbj.orgscielo.br It is particularly useful for studying biological macromolecules in solution. pdbj.org A key advantage of SANS in studying peptide-membrane interactions is the ability to use deuterium (B1214612) labeling to create contrast between different components of a system, such as the peptide, the lipid bilayer, and the solvent. medchemexpress.com This allows for the detailed characterization of the location, conformation, and aggregation state of the peptide within the membrane. medchemexpress.com For instance, SANS has been employed to study the mechanism of action of viral fusion peptides, revealing how they distort the bilayer structure. nih.gov
Small-Angle X-ray Diffraction (SAXD) , also known as Small-Angle X-ray Scattering (SAXS), provides information about the periodic structure in a direction perpendicular to the lamellar plane of lipid membranes. researchgate.netacs.org SAXD is sensitive to changes in membrane thickness, lipid packing, and the formation of non-lamellar structures induced by peptides. researchgate.netresearchgate.net The technique has been used to study the interaction of other antimicrobial peptides, such as magainin and protegrin, with lipid bilayers, revealing the formation of crystalline-like peptide-lipid assemblies. nist.gov The combination of SAXS and SANS can provide complementary information on the structural effects of antimicrobial peptides on lipid membranes. acs.org
Given their capabilities, SANS and SAXD would be valuable techniques to elucidate the solution structure of this compound and the structural perturbations it induces upon interaction with bacterial membrane mimics. Such studies could provide crucial details about its mechanism of action, including membrane thinning, pore formation, or other disruptive effects.
Mechanism of Action at the Molecular and Cellular Level
Interaction with Biological Membranes
The primary target for the antimicrobial action of Cecropin-A1 is the cell membrane. nih.govnih.gov Unlike many conventional antibiotics that target intracellular processes, cecropins act directly on the lipid bilayer, leading to a loss of membrane integrity. wikipedia.orgopenaccessjournals.com Structurally, this compound is a linear, 37-residue polypeptide that is largely unstructured in aqueous solutions but adopts an α-helical conformation upon interacting with microbial membranes. nih.govmdpi.com This conformational change is crucial for its function. The peptide is composed of two α-helical regions, one involving residues 5–21 and the other, residues 24–37, separated by a flexible hinge. nih.gov This structure facilitates its insertion into and perturbation of the lipid bilayer.
Membrane Permeabilization and Disruption Mechanisms
The bactericidal activity of this compound is strongly correlated with its ability to permeabilize and depolarize the membranes of bacteria like Escherichia coli. nih.govresearchgate.net The peptide induces membrane damage, which allows the passage of ions and other cellular components, ultimately leading to cell death. nih.govasm.org The precise mechanism of this disruption can vary and is often dependent on the peptide's concentration. nih.govmdpi.com At lower concentrations, this compound tends to form discrete ion channels, while at higher concentrations, it can cause more generalized membrane disruption. nih.govnih.govmdpi.com
Several models have been proposed to describe how antimicrobial peptides like this compound compromise membrane integrity. These models are not mutually exclusive, and the operative mechanism can depend on factors such as peptide concentration and lipid composition. mdpi.comjmb.or.kr
Barrel-Stave Model: In this model, the peptides insert into the membrane, orienting themselves perpendicular to the bilayer surface. They then aggregate to form a barrel-like structure, where the hydrophobic surfaces of the peptides face the lipid core of the membrane, and the hydrophilic surfaces line a central aqueous pore. nih.govmdpi.com While this model was initially proposed for several peptides, its applicability to cecropins is debated, with other models often being favored. nih.gov Some studies suggest a resemblance to this model, where oligomers of cecropin (B1577577) molecules organize to form ion-permeable pores. mdpi.com
Toroidal Pore Model: This model also involves the insertion of peptides into the membrane. However, the pore is lined by both the peptides and the head groups of the lipid molecules, which bend inward to create a continuous channel. mdpi.comunito.it This arrangement causes significant disruption and thinning of the membrane. The toroidal pore model is considered a likely mechanism for many amphipathic α-helical peptides. nih.govacs.org
Carpet Model: In this mechanism, the peptides first accumulate on the surface of the membrane, binding parallel to the lipid bilayer and forming a "carpet-like" layer. nih.govmdpi.com This binding is driven by electrostatic interactions between the cationic peptide and anionic membrane lipids. mdpi.com Once a threshold concentration is reached, the peptides exert a detergent-like effect, disrupting the membrane and leading to the formation of transient pores or micelles, ultimately causing membrane disintegration. mdpi.comencyclopedia.pub this compound is thought to act via the carpet model, particularly at high concentrations. mdpi.comencyclopedia.pub
| Model | Description | Relevance to this compound |
| Barrel-Stave | Peptides form a barrel-like pore with hydrophobic faces interacting with lipids and hydrophilic faces lining the channel. mdpi.com | Less commonly cited for this compound, but some pore-forming activities resemble this model at lower concentrations. mdpi.com |
| Toroidal | Peptides and lipid head groups together line the pore, causing membrane curvature. mdpi.comunito.it | Considered a possible mechanism, as it is common for amphipathic α-helical peptides. nih.gov |
| Carpet | Peptides accumulate on the membrane surface, causing tension and disruption in a detergent-like manner at a critical concentration. mdpi.commdpi.com | Widely suggested for this compound, especially at higher peptide-to-lipid ratios. nih.govmdpi.comencyclopedia.pub |
This compound significantly alters the physical properties of the target membrane. Studies on derivative peptides have shown that they can increase the fluidity of the bacterial membrane. researchgate.netmdpi.com This increased fluidity is associated with the disruption of the ordered lipid packing. The most critical alteration is the increase in membrane permeability. This compound is highly effective at dissipating transmembrane electrochemical ion gradients, a key factor in its bactericidal action. nih.gov This permeabilizing activity allows ions to leak across the membrane, disrupting essential cellular processes that rely on the membrane potential. Interestingly, the dissipation of ion gradients occurs at relatively low peptide concentrations, which are potently bactericidal, whereas the release of larger cytoplasmic contents requires much higher concentrations. nih.gov This suggests that the lethal event is the loss of the cell's electrochemical balance rather than gross lysis. nih.gov
While not the most commonly cited mechanism for this compound itself, studies on Cecropin A-melittin hybrid peptides have revealed another mode of membrane disruption: the induction of membrane condensation and the formation of multilamellar lipid stacks. acs.orgcea.fr In this process, the peptide interacts with the outer leaflet of vesicles, causing them to condense and form onion-like structures of stacked membranes held together by the intercalated peptides. acs.orgresearchgate.net This extensive membrane disruption leads to cell death without necessarily forming discrete pores. cea.fr This mechanism involves a surface interaction that leads to significant changes in the lipid bilayer's thickness and stiffness. acs.org
Membrane Fluidity and Permeability Alterations
Influence of Membrane Lipid Composition and Charge Density
The lipid composition and charge density of the target membrane are critical determinants of this compound's activity. The peptide's affinity and disruptive power are significantly enhanced in the presence of anionic lipids. nih.gov While this compound can dissipate ion gradients in vesicles without anionic lipids, the presence of these lipids dramatically increases peptide binding. nih.gov
In Gram-negative bacteria, the outer membrane presents a particularly strong target due to the presence of lipopolysaccharides (LPS). mdpi.com LPS molecules carry a significant negative charge, providing a high-density binding site for cationic peptides like this compound. unito.itmdpi.com The interaction with LPS is often the first step, allowing the peptide to permeabilize the outer membrane and gain access to the inner cytoplasmic membrane. encyclopedia.pub Similarly, in Gram-positive bacteria, the teichoic acids anchored in the cell wall provide negative charges that attract the peptide. mdpi.com The higher the density of these negative charges, the more efficient the initial binding and subsequent membrane disruption. encyclopedia.pub
| Factor | Role in this compound Activity | Source |
| Anionic Lipids (e.g., PG, Cardiolipin) | Provide negative charge, promoting electrostatic attraction and binding of cationic this compound. Dramatically increases peptide binding. | nih.govopenaccessjournals.commdpi.com |
| Lipopolysaccharide (LPS) | Major component of Gram-negative outer membranes with a high negative charge, serving as a primary binding site. | mdpi.comunito.itmdpi.com |
| Teichoic Acids | Negatively charged components of Gram-positive cell walls that attract the peptide. | mdpi.com |
| Cholesterol | A major component of mammalian membranes, generally absent in bacteria. Increases membrane rigidity and can inhibit pore formation by high peptide concentrations. | nih.govmdpi.com |
| Zwitterionic Lipids (e.g., PC) | Predominant in the outer leaflet of mammalian membranes, resulting in a neutral surface charge and weaker interaction with this compound. | mdpi.comresearchgate.net |
Intracellular Target Interactions
While the primary mode of action for this compound involves membrane disruption, a growing body of evidence suggests that it can also traverse the cell membrane and interact with various intracellular components, leading to the disruption of essential cellular processes. nih.gov This multi-pronged attack contributes to its potent antimicrobial and antitumor activities.
Nucleic Acid Binding and Interference with Replication/Transcription
Once inside the target cell, antimicrobial peptides (AMPs) like this compound can interfere with fundamental processes such as DNA replication and protein synthesis. mdpi.com While the precise molecular details of this compound's interaction with nucleic acids are an area of ongoing research, the general mechanism for many AMPs involves direct binding to DNA and RNA. mdpi.comcambridge.org This interaction can inhibit the synthesis and replication of genetic material, ultimately halting cell proliferation and leading to cell death. cambridge.org
The regulation of this compound's own expression involves interactions with nucleic acids, as seen in Drosophila, where the Relish transcription factor binds to the κB motif of the Cecropin A1 promoter to induce its transcription. pnas.org Furthermore, the stability of Cecropin A1 mRNA is tightly controlled, indicating a complex regulatory network that governs its presence in the cell. oup.com It is plausible that this compound itself, after entering a target cell, could disrupt similar regulatory pathways by binding to nucleic acids and interfering with transcription and replication machinery. cambridge.org
Mitochondrial Dysfunction and Bioenergetic Perturbations
This compound has been shown to induce significant mitochondrial dysfunction, a critical factor in its cytotoxic effects. nih.gov This is a key intracellular mechanism that complements its membrane-disrupting activity. The peptide can cause a loss of mitochondrial membrane potential (ΔΨm), which is essential for cellular energy production. nih.govnih.gov The disruption of the mitochondrial membrane potential is a hallmark of mitochondrial damage and a critical step in initiating apoptosis. frontiersin.org
This dysfunction leads to severe bioenergetic perturbations. For instance, treatment with cecropin-derived peptides has been observed to cause a depletion of intracellular ATP. nih.gov As mitochondria are the primary sites of ATP synthesis through oxidative phosphorylation, their impairment directly impacts the cell's energy supply, leading to a state of bioenergetic failure and contributing to cell death. aginganddisease.orgmdpi.com Research on a Cecropin-4 derived peptide, C18, demonstrated that its antifungal activity against Candida albicans was closely associated with mitochondrial dysfunction, including the loss of mitochondrial membrane potential and ATP depletion. nih.gov
| Effect of this compound on Mitochondrial Function | Observed Outcome | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Significant reduction/loss | nih.govnih.gov |
| Intracellular ATP Levels | Depletion | nih.gov |
| Cellular Bioenergetics | Failure and impairment | frontiersin.orgaginganddisease.org |
Induction of Reactive Oxygen Species (ROS)
A significant intracellular effect of this compound is the induction of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), that can cause widespread damage to cellular components. pnas.orgfrontiersin.org Studies have shown that this compound can reduce ROS levels in certain contexts, such as in bovine endometrial epithelial cells treated with lipopolysaccharide (LPS), by upregulating antioxidant enzymes. nih.gov However, in other contexts, particularly in microbial and cancer cells, cecropins and their hybrid peptides can induce a burst of harmful ROS. pnas.orgjmb.or.kr
For example, the hybrid peptide CM15, which combines parts of Cecropin-A and melittin (B549807), was found to induce a rapid burst of ROS in Escherichia coli, an effect that was significantly diminished under anaerobic conditions, suggesting a link to active respiration. pnas.org This induction of oxidative stress is a potent cell-killing mechanism, as the accumulation of ROS can lead to damage of DNA, proteins, and lipids, ultimately triggering cell death pathways. pnas.orgasm.org
| Study Focus | Cell Type | Key Finding on ROS | Reference |
| Cecropin A on LPS-treated cells | Bovine Endometrial Epithelial Cells | Reduces ROS levels by upregulating antioxidant enzymes. | nih.gov |
| Hybrid Peptide CM15 | Escherichia coli | Induces a rapid burst of ROS within seconds of membrane permeabilization. | pnas.org |
| Melittin (related peptide) | Candida albicans | Causes ROS generation, which plays a pivotal role in apoptosis induction. | jmb.or.kr |
| Cecropin-4 Derived Peptide C18 | Candida albicans | Increases the level of ROS generation, associated with mitochondrial dysfunction. | nih.gov |
Modulation of Intracellular Signaling Pathways (e.g., MAPK pathway inhibition)
This compound is a modulator of key intracellular signaling pathways, most notably the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov The MAPK pathway is crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com Research has demonstrated that this compound can inhibit the MAPK pathway to alleviate inflammation. nih.gov
Specifically, this compound has been shown to suppress the phosphorylation of p38 MAPK and inhibit the MEK/ERK signaling pathway. nih.govnih.gov In a study on porcine intestinal epithelial cells, this compound was found to enhance barrier function by downregulating the MEK/ERK pathway. nih.gov By inhibiting these pathways, this compound can exert anti-inflammatory and anti-apoptotic effects in certain contexts. nih.gov This modulation of intracellular signaling represents a sophisticated mechanism of action that extends beyond simple membrane lysis.
| Signaling Pathway | Effect of this compound | Cellular Consequence | Reference |
| p38 MAPK | Inhibition of phosphorylation | Alleviation of inflammation and apoptosis | nih.gov |
| MEK/ERK | Downregulation/inhibition | Enhanced intestinal barrier function | nih.gov |
| General MAPK Pathway | Inhibition | Anti-inflammatory effects | nih.govmdpi.com |
Lytic Pathways and Cell Death Mechanisms
The culmination of this compound's interaction with target cells, both at the membrane and intracellularly, is the induction of cell death. This is primarily achieved through lytic pathways that lead to a loss of cellular integrity.
Necrosis Induction
This compound is a potent inducer of necrosis, a form of cell death characterized by the rupture of the plasma membrane and the release of intracellular contents. nih.gov This lytic activity is particularly evident in its action against cancer cells. Studies on bladder cancer cells have shown that Cecropin A induces a dose-dependent increase in the release of lactate (B86563) dehydrogenase (LDH), a key indicator of plasma membrane damage and necrosis. nih.gov
Scanning electron microscopy has provided visual confirmation of this necrotic mechanism, revealing lethal membrane disruption in bladder cancer cells treated with Cecropin A, while benign cells remained largely unaffected. nih.gov This direct cytolytic activity, where the peptide essentially punches holes in the cell membrane, is a rapid and effective method of killing target cells. nih.govnih.gov This mechanism is often described as a "carpet" or "toroidal pore" model, where the peptides accumulate on and integrate into the membrane, causing its disintegration. nih.govmdpi.commdpi.com
| Cell Line | Effect of Cecropin A | Evidence | Reference |
| Bladder Cancer Cells | Induction of cell lysis | Increased LDH release, visible membrane disruption via SEM | nih.gov |
| Hematopoietic Tumor Cells (Drosophila) | Induction of apoptosis (a form of programmed cell death) | Increased apoptotic cells detected by immunostaining | preprints.org |
Apoptosis Promotion
This compound, a well-characterized antimicrobial peptide, has demonstrated significant potential in promoting apoptosis, or programmed cell death, particularly in cancer cells. Its mechanisms of action are multifaceted, primarily involving the disruption of cellular and mitochondrial membranes, the generation of reactive oxygen species (ROS), and the modulation of key apoptotic signaling pathways. Research indicates that these effects are often selective for tumor cells, which frequently display altered membrane compositions, such as increased exposure of negatively charged phosphatidylserine (B164497) on their outer leaflet. nih.govmdpi.combiorxiv.org
The induction of apoptosis by this compound involves a cascade of molecular and cellular events. Studies have shown that the peptide can trigger both early and late-stage apoptotic phenomena. nih.govmdpi.com These include the externalization of phosphatidylserine, an "eat-me" signal for phagocytes, dissipation of the mitochondrial membrane potential, DNA fragmentation, and condensation of the cell's nucleus. nih.govnih.govmdpi.com
A central aspect of this compound's pro-apoptotic activity is its interaction with mitochondria, the cell's powerhouses, which also play a critical role in regulating cell death. mdpi.comspandidos-publications.comspandidos-publications.com By permeabilizing the mitochondrial outer membrane, this compound can trigger the release of pro-apoptotic factors like cytochrome c into the cytoplasm. spandidos-publications.commdpi.com This release is a key step in activating the intrinsic pathway of apoptosis.
The generation of intracellular reactive oxygen species (ROS) is another consistently observed mechanism. nih.govspandidos-publications.com Increased ROS levels create oxidative stress, which damages cellular components and triggers apoptotic signaling. nih.gov This ROS-mediated signaling appears to be a crucial component of this compound's action, often linked to the disruption of mitochondrial function. nih.govspandidos-publications.com
Regulation of the Bcl-2 family of proteins, which are key arbiters of mitochondrial-mediated apoptosis, is also implicated in this compound's function. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. In cancer cells, related cecropins have been shown to upregulate Bax and downregulate Bcl-2, thereby tipping the balance towards cell death. mdpi.comspandidos-publications.comskums.ac.ir However, in the context of protecting normal cells from inflammatory damage, this compound was found to do the opposite, significantly decreasing Bax levels and increasing Bcl-2 levels. nih.gov This dual regulatory capacity underscores the peptide's ability to differentiate between cancerous and non-cancerous cellular contexts.
Research in Drosophila models has further substantiated the tumor-specific apoptotic effects of this compound. nih.gov When overexpressed, this compound was shown to suppress tumor growth by specifically promoting apoptosis in mutant tumor cells, while leaving normal tissues unharmed. nih.govpreprints.orgresearchgate.net
Table 1: Research Findings on this compound Induced Apoptosis
| Cell Line / Model | Key Findings | Reference |
|---|---|---|
| Human Promyelocytic Leukemia (HL-60) | Induces apoptosis via ROS generation, mitochondrial membrane potential dissipation, and DNA fragmentation. The process is largely independent of caspase-8 and -9 activation. | nih.gov |
| Candida albicans | Induces apoptosis associated with ion imbalance (calcium accumulation, potassium leakage), decreased NADPH and glutathione (B108866) levels, ROS generation, mitochondrial depolarization, and caspase activation. | mdpi.comnih.gov |
| Drosophila mxcmbn1 Mutant Larvae (LG tumors) | Specifically induces apoptosis in lymph gland (LG) tumors, suppressing tumor growth without affecting normal tissues. Apoptotic area increased by 48.3% after injection of synthetic this compound. | nih.govpreprints.org |
| Bovine Endometrial Epithelial Cells (bEECs) with LPS | Inhibits LPS-induced apoptosis. Decreases apoptosis rate from 11.57% (LPS only) to 7.44%. Decreases Bax expression and increases Bcl-2 expression. Inhibits Caspase-8 and Caspase-3. | mdpi.comnih.gov |
| Human Gastric Cancer (BGC823) cells (Study on CecropinXJ) | Induces apoptosis via mitochondrial-mediated caspase pathway, upregulates Bax, downregulates Bcl-2, increases ROS, and disrupts mitochondrial membrane potential. | spandidos-publications.com |
Biological Activities and Spectrum of Efficacy Pre Clinical, in Vitro/ex Vivo
Antibacterial Activity
Cecropin-A1 demonstrates significant antibacterial properties against a wide range of bacteria. Its efficacy is particularly notable against Gram-negative species, though it also shows activity against certain Gram-positive bacteria. The peptide's ability to combat multidrug-resistant strains and inhibit biofilm formation further underscores its therapeutic potential.
Activity against Gram-Negative Bacteria
This compound exhibits robust activity against several clinically relevant Gram-negative bacteria. Its lytic activity is well-documented against species such as Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, Salmonella enterica, and the plant pathogen Dickeya dadantii.
Escherichia coli : Studies have shown that this compound is effective against E. coli. For certain strains, the lethal concentration 50 (LC50) and lethal concentration 90 (LC90) have been reported to be 0.9 µM and 1.7 µM, respectively. sb-peptide.com The peptide's ability to permeabilize and depolarize the membranes of E. coli is a key aspect of its bactericidal action. sb-peptide.com
Pseudomonas aeruginosa : This opportunistic pathogen is also susceptible to this compound. sb-peptide.commalariaworld.org The minimal inhibitory concentration (MIC) of a Cecropin (B1577577) A-like peptide, Cheopin, against P. aeruginosa was found to be lower than that of Cecropin A, suggesting that structural differences can influence activity. biorxiv.org A novel peptide derived from Cecropin A, PEW300, displayed strong antimicrobial activity against P. aeruginosa with a MIC of 12.5 μg/ml. frontiersin.org
Acinetobacter baumannii : this compound and its derivatives have shown potent activity against this often multidrug-resistant bacterium. sb-peptide.comfrontiersin.org A study investigating Cecropin A, melittin (B549807), and a hybrid peptide found that A. baumannii isolates were susceptible to all three, with the hybrid peptide showing the lowest MIC range (0.25–16 mg/l). nih.gov Another synthetic Cecropin A-melittin hybrid peptide, CA(1-8)M(1-18), had an MIC90 of 4 mg/l against clinical isolates. researchgate.net
Salmonella enterica : While specific data on this compound against Salmonella enterica is less detailed in the provided context, the broad-spectrum activity of cecropins against Gram-negative bacteria suggests likely efficacy. mdpi.com
Dickeya dadantii : This plant pathogenic bacterium is susceptible to this compound produced in transgenic rice, demonstrating the peptide's biological activity in planta. researchgate.netnih.govplos.orgnih.gov
Table 1: In Vitro Activity of this compound and its Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Bacterium | Measurement | Value |
|---|---|---|---|
| This compound | Escherichia coli | LC50 | 0.9 µM |
| This compound | Escherichia coli | LC90 | 1.7 µM |
| PEW300 (Cecropin A derivative) | Pseudomonas aeruginosa | MIC | 12.5 µg/ml |
| Cecropin A-melittin hybrid | Acinetobacter baumannii | MIC Range | 0.25–16 mg/l |
| CA(1-8)M(1-18) (Cecropin A-melittin hybrid) | Acinetobacter baumannii | MIC90 | 4 mg/l |
Activity against Gram-Positive Bacteria
While generally more potent against Gram-negative bacteria, this compound also exhibits activity against some Gram-positive species. mdpi.com However, its efficacy can be variable.
Staphylococcus aureus : Some reports indicate that natural Cecropin A is ineffective against S. aureus. japsonline.com In contrast, a novel hybrid peptide, HEA-9, based on cecropin and BMAP-27, showed a minimal inhibitory concentration (MIC) of 12.5 µM against both sensitive and multidrug-resistant S. aureus strains. japsonline.com Another hybrid peptide, C-L, also demonstrated activity against S. aureus. mdpi.com
Bacillus megaterium : Deletion of the C-terminal residues of Cecropin A has been shown to reduce its activity against Bacillus megaterium. biorxiv.orgnih.gov
Micrococcus luteus : Similar to B. megaterium, the C-terminal region of Cecropin A is important for its activity against Micrococcus luteus. biorxiv.orgnih.gov
Table 2: In Vitro Activity of this compound Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Bacterium | Measurement | Value |
|---|---|---|---|
| HEA-9 (Cecropin hybrid) | Staphylococcus aureus | MIC | 12.5 µM |
Efficacy Against Multidrug-Resistant (MDR) Bacterial Strains
A significant feature of this compound and its derivatives is their effectiveness against multidrug-resistant (MDR) bacteria, a critical global health challenge.
MDR Acinetobacter baumannii : Cecropin A and its hybrid forms have been tested against numerous nosocomial isolates of MDR A. baumannii. frontiersin.orgnih.govfrontiersin.org The bactericidal activity of an engineered endolysin fused with Cecropin A was enhanced by 2- to 8-fold against various MDR A. baumannii clinical isolates. frontiersin.org
MDR Escherichia coli : A hybrid peptide, HEA-9, was equally potent against susceptible and MDR strains of E. coli, with a MIC value of 12.5 µM. japsonline.com
MDR Staphylococcus aureus : The HEA-9 peptide also demonstrated the same MIC of 12.5 µM against MDR S. aureus. japsonline.com
Anti-Biofilm Activity and Biofilm Eradication Studies
Bacterial biofilms present a major challenge in treating infections due to their increased resistance to conventional antibiotics. Cecropin A and its derivatives have shown promise in combating biofilms.
A novel Cecropin A derivative, PEW300, not only exhibited strong antibacterial activity against P. aeruginosa but also demonstrated potent anti-biofilm properties. frontiersin.org It was found to disperse mature biofilms, exposing the encapsulated bacteria to its bactericidal effects. frontiersin.org Furthermore, studies have shown that Cecropin A-melittin hybrid peptides can inhibit biofilm formation by P. aeruginosa. asm.org
Antifungal Activity
In addition to its antibacterial properties, this compound and its derivatives possess antifungal activity against a range of filamentous fungi, including important plant pathogens.
Activity against Filamentous Fungi
Aspergillus spp. : Cecropin A is fungicidal against germinating conidia of Aspergillus species, achieving complete lethality at concentrations of ≤25 µM. sb-peptide.comnih.govcapes.gov.brasm.org However, it is not lethal to non-germinating conidia. asm.org The susceptibility of different Aspergillus species varies, with A. fumigatus being more susceptible than A. flavus and A. niger. asm.org
Fusarium spp. : Cecropin A demonstrates potent activity against Fusarium species, with complete lethality for both non-germinated and germinating conidia at a concentration of 1.5 µM. sb-peptide.comnih.govcapes.gov.brasm.org Transgenic tobacco plants expressing a Cecropin A-melittin hybrid peptide showed enhanced resistance to the pathogenic fungus Fusarium solani. oup.com Shortened Cecropin A-derived peptides have also shown inhibitory effects on Fusarium oxysporum and Fusarium moniliforme at low micromolar concentrations. apsnet.orgresearchgate.net
Phytophthora infestans : This oomycete, a significant plant pathogen, is particularly sensitive to shortened Cecropin A-derived peptides, with an IC50 (concentration for 50% growth inhibition) of 2 µM. apsnet.orgresearchgate.netnih.govresearchgate.net
Table 3: In Vitro Antifungal Activity of this compound and its Derivatives
| Compound/Derivative | Fungus | Measurement | Value |
|---|---|---|---|
| Cecropin A | Germinating Aspergillus spp. conidia | Complete Lethality | ≤25 µM |
| Cecropin A | Fusarium spp. conidia | Complete Lethality | 1.5 µM |
| Shortened Cecropin A peptides | Phytophthora infestans | IC50 | 2 µM |
| Shortened Cecropin A peptides | Fusarium oxysporum | IC50 | 3-5 µM |
| Shortened Cecropin A peptides | Fusarium moniliforme | IC50 | 6-10 µM |
Activity against Yeasts (e.g., Candida albicans, Malassezia furfur)
This compound and its hybrid analogs have demonstrated notable antifungal properties against pathogenic yeasts. The peptide exerts its effect primarily through membrane disruption.
Against Candida albicans, a common cause of opportunistic fungal infections, Cecropin has shown potent activity. Studies have determined a minimal inhibitory concentration (MIC) of 0.9 µg/mL and a minimal fungicidal concentration (MFC) of 1.8 µg/mL. mdpi.com The mechanism of action involves causing the cell wall to become rough and nicked, ultimately leading to cell death. mdpi.com Furthermore, Cecropin can alter the permeability and fluidity of the C. albicans cell membrane, leading to necrosis. mdpi.com It has also been observed to induce the production of excessive reactive oxygen species and cause changes in the mitochondrial membrane potential. mdpi.com
A synthetic hybrid peptide analog, Cecropin A(1-8)-Magainin 2(1-12) (P5), has been investigated for its efficacy against the lipophilic fungus Malassezia furfur, which is associated with various skin conditions. nih.govresearchgate.net This hybrid peptide exhibited a minimal inhibitory concentration (MIC) of 0.39 µM, proving to be more potent than conventional antifungal agents like ketoconazole (B1673606) (1.5 µM) and itraconazole (B105839) (1.14 µM). nih.govresearchgate.net
Table 1: Antifungal Activity of this compound and its Analogs
| Compound | Target Yeast | Measurement | Value | Reference |
|---|---|---|---|---|
| Cecropin | Candida albicans | MIC | 0.9 µg/mL | mdpi.com |
| Cecropin | Candida albicans | MFC | 1.8 µg/mL | mdpi.com |
| Cecropin A(1-8)-Magainin 2(1-12) (P5) | Malassezia furfur | MIC | 0.39 µM | nih.govresearchgate.net |
Antiviral Activity (Against Enveloped Viruses)
This compound and its derivatives have shown promise as antiviral agents, particularly against enveloped viruses. mdpi.com Their mechanisms of action include directly inhibiting the virus's ability to fuse with host cells and modulating the host's immune response to the infection.
Inhibition of Virus-Cell Fusion
Engineered hybrid peptides, such as those combining Cecropin-A with Magainin 2, have been shown to inhibit the fusion of viral and cellular membranes, a critical step in the lifecycle of enveloped viruses like HIV. mdpi.com
Modulation of Host Antiviral Response
Research has demonstrated that Cecropin-A can suppress the replication of Human Immunodeficiency Virus 1 (HIV-1) by inhibiting viral gene expression. mdpi.comnih.gov In a study involving chickens infected with the H9N2 avian influenza virus, a hybrid peptide, Cecropin AD, was found to reduce the viral load and modulate the inflammatory response. nih.gov Treatment with Cecropin AD led to a significant decrease in the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the lungs. nih.gov
Table 2: Modulation of Host Antiviral Response by Cecropin AD in H9N2-infected Chickens
| Cytokine | Treatment Group | Effect | Reference |
|---|---|---|---|
| IL-6 | Medium and High Dose Cecropin AD | Significant reduction after 6 and 9 days | nih.gov |
| TNF-α | All Cecropin AD Doses | Substantial decrease after 3, 6, and 9 days | nih.gov |
Antiprotozoal/Antiparasitic Activity (e.g., Trypanosoma cruzi, Plasmodium falciparum)
The antiparasitic potential of this compound and its analogs has been evaluated against protozoan parasites responsible for significant human diseases.
Studies have shown that Cecropin A is toxic to Trypanosoma cruzi, the causative agent of Chagas disease. nih.govfrontiersin.org At concentrations between 1.0 to 10 µM, Cecropin A exhibited trypanocidal activity, particularly when combined with other antimicrobial peptides. nih.gov A derivative of Cecropin B, known as SB-37, has been reported to be lethal to both T. cruzi and Plasmodium falciparum, the parasite that causes malaria. mdpi.com
A cecropin from the Anopheles mosquito, An-cecB, demonstrated dose-dependent inhibition of P. falciparum growth, with a half-maximal inhibitory concentration (IC50) of 12.4 µM against the 3D7 strain. nih.gov It also showed efficacy against drug-resistant strains, with an IC50 of 9.89 µM against the artemisinin-resistant 803 strain and 12.81 µM against the chloroquine-resistant Dd2 strain. nih.gov
Table 3: Antiprotozoal/Antiparasitic Activity of Cecropins
| Compound | Target Parasite | Measurement | Value | Reference |
|---|---|---|---|---|
| Cecropin A | Trypanosoma cruzi | Trypanocidal Concentration | 1.0 - 10 µM | nih.gov |
| SB-37 (Cecropin B derivative) | Trypanosoma cruzi | Lethal | - | mdpi.com |
| SB-37 (Cecropin B derivative) | Plasmodium falciparum | Lethal | - | mdpi.com |
| An-cecB | Plasmodium falciparum (3D7) | IC50 | 12.4 µM | nih.gov |
| An-cecB | Plasmodium falciparum (803) | IC50 | 9.89 µM | nih.gov |
| An-cecB | Plasmodium falciparum (Dd2) | IC50 | 12.81 µM | nih.gov |
Anticancer Activity (In Vitro/Pre-clinical Models)
A significant area of research for this compound and its family members is their selective cytotoxic activity against various cancer cell lines, while often sparing normal cells. nih.govsb-peptide.com
Targeting of Malignant Cell Lines (e.g., Leukemia, Lymphoma, Colon Carcinoma, Lung Cancer, Murine Melanoma)
Cecropins have demonstrated broad-spectrum anticancer activity in pre-clinical models. sb-peptide.com Cecropin B has shown a range of sensitivities against a panel of mammalian cell lines, with IC50 values ranging from 3.2 to over 100 µM. researchgate.net
Leukemia and Lymphoma: Cecropin A and B can lyse different types of human leukemia and lymphoma cells at concentrations that are not harmful to normal eukaryotic cells. nih.govfrontiersin.org For instance, a Cecropin B1 analogue showed potent cytotoxic activity against several human leukemia cell lines. nih.gov
Colon Carcinoma: Cecropin B has exhibited in vivo antitumor activity in mice with ascitic colon adenocarcinoma cells. nih.gov
Lung Cancer: A custom-engineered modification of Cecropin B, CB1a, demonstrated selective killing of lung cancer cells. The IC50 for non-small cell lung cancer (NSCLC) cells was 29 ± 4.3 µM, and for small cell lung cancer (SCLC) cells, it was 4 ± 0.6 µM. researchgate.net A hybrid peptide of Cecropin A and Melittin (CA-ME) showed an IC50 of 2 to 4 µM against small cell lung cancer cell lines. researchgate.net
Murine Melanoma: A synthetic hybrid of Cecropin A (1-7) and Melittin (2-9) displayed anticancer activity against murine melanoma cells by causing ATP synthesis inhibition and mitochondrial dysfunction. nih.gov
Table 4: Anticancer Activity of this compound and its Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line Type | Specific Cell Line(s) | Measurement | Value | Reference |
|---|---|---|---|---|---|
| Cecropin B | Various Mammalian | Panel of cell lines | IC50 | 3.2 to >100 µM | researchgate.net |
| CB1a (Cecropin B derivative) | Non-Small Cell Lung Cancer | - | IC50 | 29 ± 4.3 µM | researchgate.net |
| CB1a (Cecropin B derivative) | Small Cell Lung Cancer | - | IC50 | 4 ± 0.6 µM | researchgate.net |
| CA-ME (Cecropin A-Melittin hybrid) | Small Cell Lung Cancer | - | IC50 | 2 - 4 µM | researchgate.net |
| Cecropin A | Breast Adenocarcinoma | MDA-MB-231 | Cytostasis | 32.9% at 120 µM | scirp.org |
| Cecropin B | Breast Adenocarcinoma | MDA-MB-231 | Cytostasis | 33.16% at 120 µM | scirp.org |
| Cecropin A | Human Mesothelioma | M14K | Cytostasis | 26.3% at 120 µM | scirp.org |
| Cecropin B | Human Mesothelioma | M14K | Cytostasis | 22.56% at 120 µM | scirp.org |
Mechanisms of Antitumor Efficacy (Apoptosis, Mitochondrial Disruption)
This compound exerts its antitumor effects primarily through the induction of apoptosis in cancer cells, a process intricately linked to the disruption of mitochondrial membranes. nih.govnih.gov Unlike some antimicrobial peptides that solely lyse the outer cell membrane, certain cecropins can traverse the cancer cell membrane, sometimes without causing immediate lysis, to access intracellular targets. nih.govfrontiersin.org The primary intracellular target is the mitochondrion, an organelle that shares structural similarities with bacterial membranes. nih.govfrontiersin.org
Selective Toxicity towards Cancer Cells vs. Normal Eukaryotic Cells
A critical feature of this compound as a potential anticancer agent is its selective toxicity toward malignant cells while largely sparing normal, healthy eukaryotic cells. dntb.gov.uaroyalsocietypublishing.orgsemanticscholar.orgnih.gov This selectivity is rooted in the fundamental biophysical differences between cancerous and non-cancerous cell membranes.
Cancer cell membranes typically possess a higher net negative charge compared to the generally neutral membranes of normal cells. nih.govsemanticscholar.org This is due to an increased surface presentation of anionic molecules such as phosphatidylserine (B164497) (PS) and sialic acid-rich glycoproteins. nih.govnih.gov The cationic nature of this compound facilitates a preferential electrostatic interaction with these negatively charged cancer cell surfaces. semanticscholar.org
Furthermore, the membranes of many cancer cells exhibit increased fluidity and a larger surface area, often due to a lower cholesterol content and a higher density of microvilli. nih.govnih.gov These characteristics may enhance the peptide's ability to destabilize and penetrate the membrane, contributing to its lytic and apoptotic effects. nih.govnih.gov
In vitro studies have consistently demonstrated this selective action. For example, a modified peptide of cecropin B, a related compound, was able to kill lung cancer cells at concentrations that were not lethal to normal lung cells. royalsocietypublishing.org Similarly, Cecropin A and B have shown significant cytotoxic and antiproliferative activity against bladder cancer cell lines, while benign human and murine fibroblasts remained significantly less susceptible. nih.govnih.gov The selective nature of this toxicity is a key advantage, potentially minimizing the side effects commonly associated with conventional chemotherapy. dntb.gov.ua
Table 1: Comparative Cytotoxicity of Cecropins on Cancer vs. Normal Cells
| Peptide | Cancer Cell Line | Normal Cell Line | IC50 (µg/ml) - Cancer Cells | Effect on Normal Cells | Source |
|---|---|---|---|---|---|
| Cecropin A | Bladder Cancer (Avg. across 4 lines) | Benign Fibroblasts (ZF07, 3T6) | 73.29 (Proliferation) / 295.6 (Lysis) | Significantly less or not susceptible | nih.gov |
| Cecropin B | Bladder Cancer (Avg. across 4 lines) | Benign Fibroblasts (ZF07, 3T6) | 79.94 (Proliferation) / 212.6 (Lysis) | Significantly less or not susceptible | nih.gov |
| CB1a (Cecropin B derivative) | Lung Cancer (NCI-H460) | Normal Lung (BEAS-2B) | ~20 µM | >1mM (No toxicity observed) | royalsocietypublishing.org |
Immunomodulatory and Anti-inflammatory Effects
Beyond its direct antitumor activities, this compound possesses significant immunomodulatory and anti-inflammatory properties.
Suppression of Pro-inflammatory Cytokine Production
This compound has been shown to effectively suppress the production of key pro-inflammatory cytokines that are often elevated in inflammatory conditions and cancer microenvironments. In studies using mouse models of Dextran Sulfate (B86663) Sodium (DSS)-induced inflammatory bowel disease (IBD), treatment with this compound led to a significant decrease in the colonic levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov Similarly, in bovine endometrial epithelial cells stimulated with Lipopolysaccharide (LPS), this compound reduced the levels of TNF-α, IL-1β, and IL-8. nih.gov This anti-inflammatory effect is partly attributed to its ability to bind and neutralize LPS, thereby preventing the activation of inflammatory signaling cascades. semanticscholar.org Research on other cecropin-like peptides has also confirmed their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and TNF-α in macrophage cell lines. mdpi.com
Modulation of Intestinal Microbiota and Barrier Function
Furthermore, this compound enhances the physical integrity of the intestinal barrier. Studies on porcine intestinal epithelial cell (IPEC-J2) models have demonstrated that this compound increases transepithelial electrical resistance (TER), a key indicator of barrier integrity. nih.gov It achieves this by upregulating the expression of crucial tight junction proteins, including Zonula occludens-1 (ZO-1), claudin-1, and occludin, which are essential for maintaining a strong epithelial barrier. frontiersin.orgnih.gov
Impact on Host Immune Signaling
The immunomodulatory effects of this compound are mediated through its interaction with host immune signaling pathways. It has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and JNK. nih.govnih.gov These pathways are central to the inflammatory response, and their inhibition by this compound leads to the downstream suppression of pro-inflammatory cytokine production. nih.govnih.gov For example, in LPS-stimulated bovine cells, this compound was found to inhibit the phosphorylation of p38 MAPK. nih.gov In insects like Drosophila, the expression of this compound itself is regulated by the Toll and Immune deficiency (Imd) signaling pathways, which are critical for the innate immune response to pathogens. biorxiv.orgnih.govnih.gov This highlights the integral role of cecropins within the host's innate defense system.
Table 2: Summary of Immunomodulatory and Anti-inflammatory Research Findings
| Effect | Model System | Key Findings | Source |
|---|---|---|---|
| Cytokine Suppression | DSS-induced IBD mice | Decreased TNF-α, IL-1β, and IL-6 in colon tissue. | nih.govnih.gov |
| Microbiota Modulation | DSS-induced IBD mice | Decreased Bacteroidaceae & Enterobacteriaceae; increased Lactobacillus. | nih.gov |
| Intestinal Barrier Enhancement | Porcine intestinal epithelial cells (IPEC-J2) | Increased TER; upregulated ZO-1 and occludin expression. | frontiersin.orgnih.gov |
| Immune Signaling Inhibition | LPS-stimulated bovine cells | Inhibited phosphorylation of p38 MAPK; reduced inflammatory factors. | nih.gov |
| Immune Signaling Regulation | Drosophila melanogaster | Expression is regulated by Toll and Imd pathways. | biorxiv.orgnih.gov |
Structure Activity Relationship Sar and Peptide Engineering
Role of Specific Amino Acid Residues and Domains
Cecropin-A1 is characterized by two primary α-helical domains, an N-terminal amphipathic helix and a more hydrophobic C-terminal helix, connected by a flexible hinge region. mdpi.comencyclopedia.pub Each of these structural components plays a crucial role in its mechanism of action, which generally involves interaction with and disruption of microbial cell membranes. mdpi.com
Importance of N-terminal Aromatic Residues (e.g., Tryptophan at position 2)
The N-terminal region of many cecropins, including this compound, is critical for their initial interaction with bacterial membranes. nih.gov The presence of aromatic residues, such as tryptophan at position 2 (Trp2), is often essential for potent antimicrobial activity. nih.govacs.org It is suggested that the Trp2 residue facilitates the initial binding to the bacterial membrane through partial insertion into the lipid bilayer. nih.govacs.org This interaction is thought to be a primary step, followed by electrostatic interactions between the cationic residues of the peptide and the anionic components of the bacterial membrane. nih.govacs.org
The significance of Trp2 is highlighted in studies of hybrid peptides like CA(1-8)-MA(1-12), a fusion of Cecropin (B1577577) A and Magainin 2. Replacing Trp2 with alanine (B10760859) results in a drastic decrease in antibiotic activity, while substitution with another hydrophobic residue like leucine (B10760876) can retain activity. nih.govacs.org This indicates that the hydrophobicity and aromaticity at this position are key determinants of function. However, it is noteworthy that some naturally occurring cecropins from mosquitos lack a Trp2 residue yet still exhibit strong antibacterial properties, suggesting alternative mechanisms for membrane interaction may exist in different cecropin variants. nih.gov The insertion of a tryptophan residue at the N-terminus of a Cecropin A-melittin hybrid peptide has been shown to enhance its activity, likely due to cation–π interactions with lysine (B10760008) residues. researchgate.net
Significance of the Flexible Hinge Region (e.g., Gly-Ile-Gly)
Connecting the N-terminal and C-terminal helices is a flexible hinge region, often containing residues like Glycine (B1666218) and Proline, which is crucial for the peptide's lytic activity. mdpi.comencyclopedia.pubnih.gov In a hybrid peptide of Cecropin A and Magainin 2, the Gly-Ile-Gly hinge sequence provides the necessary flexibility. nih.govacs.org This flexibility is believed to allow the C-terminal α-helix to span the lipid bilayer after the initial binding of the N-terminus, a critical step for pore formation and membrane disruption. nih.govacs.org
Studies on analogues of this hybrid peptide have demonstrated the hinge's importance. Deletion of the Gly-Ile-Gly sequence significantly diminishes lytic activity against both bacterial and tumor cells. nih.govnih.gov Conversely, substituting the hinge with a Proline residue, which also induces a bend, can retain effective lytic and pore-forming activity. nih.govnih.gov However, an excessively flexible or structured hinge, such as one containing a Gly-Pro-Gly sequence, can interrupt pore formation and reduce antibiotic activity. nih.gov This suggests that an optimal level of flexibility in the hinge is necessary for the peptide to adopt the correct conformation for membrane disruption. nih.govresearchgate.net The flexibility provided by glycine residues in the hinge region of Drosophila melanogaster cecropins has been shown to impact their antibacterial activity. bucknell.eduacs.org
Impact of C-terminal Hydrophobicity and Amidation
The C-terminal domain of this compound is typically more hydrophobic than the N-terminal domain. bucknell.edunih.gov This hydrophobicity is essential for the peptide's ability to insert into and disrupt the core of the bacterial lipid membrane. mdpi.combucknell.edunih.gov It is believed that after the initial binding facilitated by the N-terminus, the hydrophobic C-terminal helix penetrates the membrane, leading to the formation of pores or channels that disrupt membrane integrity and cause cell death. mdpi.combucknell.edu
Influence of Cationic Amino Acids (Arginine, Lysine) on Activity and DNA Interaction
This compound is a cationic peptide, rich in basic amino acids such as lysine and arginine, which contribute to its net positive charge. acs.orgnih.gov This positive charge is fundamental to its antimicrobial action, facilitating the initial electrostatic attraction to the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. nih.govnih.gov The interaction between the cationic residues of the peptide and the anionic phospholipid headgroups of the bacterial membrane is a critical first step in its mechanism. nih.govacs.org Increasing the cationic charge, for instance through hybridization, can lead to enhanced antimicrobial activity. nih.gov
Beyond membrane disruption, some studies suggest that cecropins may also have intracellular targets. The C-terminal region of Cecropin P1, a related peptide, has been shown to affect its DNA-binding capacity, suggesting that interaction with intracellular molecules could be an additional mechanism contributing to its antimicrobial activity. acs.orgresearchgate.net The positively charged residues are likely key to such interactions with the negatively charged phosphate (B84403) backbone of DNA.
Design and Synthesis of this compound Analogues and Hybrid Peptides
The understanding of this compound's structure-activity relationships has fueled the design and synthesis of numerous analogues and hybrid peptides. The goal of this peptide engineering is often to create molecules with enhanced antimicrobial potency, broader spectrum of activity, and improved stability, while maintaining low toxicity to mammalian cells. nih.govmdpi.com
Hybrid peptides are commonly created by fusing the N-terminal fragment of Cecropin A, typically residues 1-8, with sequences from other antimicrobial peptides like magainin, melittin (B549807), or LL-37. nih.govnih.govacs.org This strategy leverages the potent membrane-binding properties of the Cecropin A N-terminus while incorporating the lytic or other functional characteristics of the partner peptide.
N-terminal Fragments and Shortened Peptides
Research has shown that even shortened versions of this compound, particularly those corresponding to the N-terminal amphipathic α-helix, can retain significant antimicrobial, and specifically antifungal, activity. researchgate.net An 11-amino-acid peptide derived from the N-terminus of Cecropin A demonstrated potent activity against various plant-pathogenic fungi. researchgate.net
Similarly, hybrid peptides incorporating the N-terminal 1-8 residues of Cecropin A [CA(1-8)] with fragments of other peptides have been extensively studied. For example, a hybrid with magainin 2, CA(1-8)-MA(1-12), exhibits potent antimicrobial activity with no toxicity to human red blood cells. nih.govnih.gov Another example is a hybrid with a fragment of the human cathelicidin (B612621) LL-37, Cecropin A (1–8)-LL37 (17–30), which showed higher antibacterial activity than either of its parent fragments alone. nih.govnih.govresearchgate.netmdpi.com
Short, synthetic hybrid peptides of Cecropin A and melittin have also been developed and tested against plant-pathogenic bacteria, with some 11-residue peptides showing bactericidal effects at low micromolar concentrations. nih.govasm.org These findings underscore that the essential antimicrobial determinants of Cecropin A are largely encapsulated within its N-terminal domain, making it a valuable building block for designing novel, smaller, and potentially more cost-effective antimicrobial agents.
Interactive Data Table: Examples of this compound Analogues and Hybrid Peptides
| Peptide Name | Sequence/Composition | Key Findings |
| CA(1-8)-MA(1-12) | Hybrid of Cecropin A (1-8) and Magainin 2 (1-12) | Potent antimicrobial activity, non-toxic to human erythrocytes. Hinge region is critical for activity. nih.govnih.govrcsb.org |
| CA-ME | Hybrid of Cecropin A (1-13) and Melittin (1-13) | Strong antibacterial, antifungal, and antitumor activity with minimal cytotoxicity. Hinge region is essential for activity. researchgate.net |
| C-L | Hybrid of Cecropin A (1-8) and LL-37 (17-30) | Higher antibacterial activity than parent peptides, no hemolytic activity. nih.govnih.govresearchgate.netmdpi.com |
| K11 | Hybrid of Cecropin A1, Melittin, and Magainin 2 | High cationic nature and antimicrobial activity against Gram-positive and Gram-negative bacteria. oup.com |
| CA-FO | Hybrid of Cecropin A (1-8) and Fowlicidin-2 (1-15) | Excellent antibacterial activity and selectivity, retained activity in the presence of human serum and salts. nih.govmdpi.com |
| Pep3 | Shortened Cecropin A-Melittin hybrid (WKLFKKILKVL-NH₂) | Inhibited growth of plant-pathogenic bacteria at low micromolar concentrations. nih.gov |
| BP100 | Short Cecropin A-Melittin hybrid (KKLFKKILKYL-NH₂) | Highly selective for Gram-negative bacteria, serves as a scaffold for developing analogues with enhanced activity. mdpi.com |
Hybrid Peptides (e.g., Cecropin A-Melittin, Cecropin A-Magainin 2)
A prominent strategy in peptide engineering is the creation of hybrid molecules that combine the desirable attributes of two or more parent peptides. This approach aims to synergize their strengths, leading to enhanced antimicrobial efficacy and improved selectivity.
Cecropin A-Melittin Hybrids:
Melittin, the principal component of bee venom, is a potent, broad-spectrum antimicrobial peptide, but its high toxicity to eukaryotic cells limits its therapeutic use. kvinzo.com In contrast, this compound exhibits potent antibacterial activity with minimal toxicity to mammalian cells. mdpi.com By hybridizing the N-terminal fragment of Cecropin A, which is responsible for its antibacterial action, with segments of melittin, researchers have created peptides with broad-spectrum activity and reduced hemolytic effects. kvinzo.comacs.org
For instance, the hybrid peptide CA(1-8)M(1-18) demonstrated significant bactericidal activity. asm.org Further size reduction led to the development of shorter, yet highly active analogs like the 15-residue hybrid CA(1-7)M(2-9), which retained potent antibiotic properties comparable to the larger parent molecules. nih.gov These shorter hybrids, with their highly α-helical structure, are thought to interact with bacterial membranes through a distinct mechanism. nih.gov Another well-studied hybrid, BP100 (KKLFKKILKYL-NH2), derived from Cecropin A and melittin, shows high selectivity for Gram-negative bacteria and serves as a scaffold for further modifications. mdpi.com
The hinge region of these hybrids also plays a crucial role. Deletion of the Gly-Ile-Gly hinge in a Cecropin A-Melittin hybrid led to a significant decrease in antitumor and vesicle-disrupting activity, while substitution with Proline, which can induce a β-turn, maintained these activities. koreascience.kr This suggests the flexibility of the hinge is vital for the peptide's interaction with cell membranes. koreascience.kr
Cecropin A-Magainin 2 Hybrids:
Magainin 2, isolated from the skin of the African clawed frog, is another antimicrobial peptide with broad-spectrum activity. ubc.ca Hybrid peptides composed of the N-terminal region of Cecropin A and Magainin 2 (CA-MA) have shown improved antimicrobial activity compared to the parent peptides. sci-hub.se The hybrid peptide CA(1-8)-MA(1-12) has been a particular focus of study. nih.govkribb.re.kr
Research has shown that the flexibility of the hinge region and the hydrophobicity of the C-terminal region are critical for the potent antibacterial and antitumor activities of these hybrids, with low hemolytic effects. nih.govkribb.re.kr For example, deleting the Gly-Ile-Gly hinge sequence in a CA-MA hybrid reduced its antitumor and hemolytic activity more than its antibacterial activity. nih.govkribb.re.kr Conversely, substituting Serine at position 16 with hydrophobic amino acids like Valine, Phenylalanine, or Tryptophan dramatically increased the peptide's antiviral activity. sci-hub.senih.gov However, increasing hydrophobicity at this position can also lead to a significant increase in hemolytic activity. nih.govkribb.re.kr
Table 1: Examples of this compound Hybrid Peptides and Their Properties
| Hybrid Peptide | Parent Peptides | Key Structural Feature | Notable Activity | Reference |
|---|---|---|---|---|
| CA(1-8)M(1-18) | Cecropin A, Melittin | 26-residue hybrid | Bactericidal against A. baumannii | asm.org |
| CA(1-7)M(2-9) | Cecropin A, Melittin | 15-residue hybrid | Potent antibiotic activity with reduced size | nih.gov |
| CA(1-8)-MA(1-12) | Cecropin A, Magainin 2 | Hinge region flexibility | Potent antibacterial and antitumor activity | nih.govkribb.re.kr |
| CA-FO | Cecropin A, Fowlicidin-2 | N-terminal of Cecropin A (1-8) | Excellent antibacterial activity and cell selectivity | nih.govresearchgate.net |
| C-L | Cecropin A, LL-37 | N-terminal of Cecropin A (1-8) and core of LL-37 | Higher antibacterial activity than parent peptides | mdpi.com |
Amino Acid Substitutions and Deletions
Modifying the primary sequence of this compound through amino acid substitutions and deletions is a fundamental strategy to enhance its activity and stability. These changes can alter key physicochemical properties such as charge, hydrophobicity, and amphipathicity, which are crucial for antimicrobial function. mdpi.com
Single amino acid changes can significantly impact the antimicrobial activity of cecropins. For example, altering a single amino acid in Drosophila melanogaster cecropins was found to change bacterial susceptibility by up to 16-fold. acs.org The substitution of specific residues with tryptophan has been shown to enhance the antimicrobial activity of Cecropin A-melittin hybrids without a significant increase in hemolytic effects. mdpi.com A four-tryptophan-substitution mutant of a Cecropin A-melittin hybrid (CAM-W) demonstrated enhanced antimicrobial potency and improved stability. nih.gov
Deletions within the peptide sequence can also modulate activity. The deletion of the proline-glycine hinge region in a cecropin was found to decrease its antimicrobial activity. mdpi.com In contrast, deleting negatively charged amino acid residues can increase the net positive charge and, consequently, the antimicrobial activity of the peptide. mdpi.com
Fusion Peptides with Other Antimicrobial Agents (e.g., Endolysins)
To overcome the challenge of the outer membrane of Gram-negative bacteria, which can prevent antimicrobials from reaching their target, this compound has been fused with other antimicrobial agents, notably endolysins. nih.govnih.govfrontiersin.orgresearchgate.net Endolysins are enzymes produced by bacteriophages that can degrade the peptidoglycan layer of bacterial cell walls. telumtherapeutics.com
Fusing Cecropin A to the N-terminus of an endolysin enhances the bactericidal activity of the fusion protein. nih.govnih.govfrontiersin.orgresearchgate.net The Cecropin A portion of the fusion peptide disrupts the outer membrane, allowing the endolysin to access and degrade the peptidoglycan layer. nih.govnih.govfrontiersin.org For example, a fusion protein of Cecropin A and the endolysin ST01 (CecA::ST01) showed improved lytic activity against various Gram-negative pathogens, including multidrug-resistant Acinetobacter baumannii. nih.gov Similarly, fusing Cecropin A to the N-terminus of AbEndolysin increased its bactericidal activity against multidrug-resistant A. baumannii by at least 2 to 8-fold. nih.govresearchgate.net
Enhancement of Therapeutic Efficacy through Peptide Modifications
The engineering of this compound and its analogs aims to produce peptides with superior therapeutic profiles. These modifications focus on improving potency, broadening the activity spectrum, increasing stability, and enhancing selectivity for pathogenic cells.
Improved Potency and Broad-Spectrum Activity
Modifications to this compound have successfully yielded peptides with increased potency and a broader range of activity. Hybridization is a key strategy in this regard. The hybrid peptide CA-FO, composed of Cecropin A(1-8) and a potent region of Fowlicidin-2, exhibited excellent antibacterial activity with MICs in the range of 2-8 μM. nih.govresearchgate.net Another hybrid, C-L, which combines the N-terminal fragment of Cecropin A with the core antimicrobial fragment of LL-37, demonstrated higher antibacterial activity against all tested strains compared to its parent peptides. mdpi.com
Amino acid substitutions also play a vital role. A four-tryptophan-substitution mutant of a Cecropin A-melittin hybrid (CAM-W) showed enhanced antimicrobial potency. nih.gov Furthermore, modifications to the C-terminus of Cecropin A have been shown to be essential for its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. nih.gov
Increased Stability and Proteolytic Resistance
A significant hurdle for the therapeutic application of peptides is their susceptibility to degradation by proteases. frontiersin.org Engineering strategies have been employed to enhance the stability of this compound and its derivatives.
Hybridization with the N-terminal fragment of Cecropin A (1-8) has been shown to improve the stability of other naturally occurring peptides in the presence of salts and human serum. nih.govresearchgate.net The hybrid peptide CA-FO, for instance, maintained vigorous antimicrobial activity under these conditions. nih.govresearchgate.net
Specific amino acid substitutions can also confer proteolytic resistance. The development of a four-tryptophan-substitution mutant of a Cecropin A-melittin hybrid (CAM-W) resulted in a peptide with improved stability against proteases. nih.gov Designing peptides with repeating structural units, such as (XYPX)n, has also proven to be a successful strategy for creating peptides with dramatic resistance to trypsin and chymotrypsin (B1334515) hydrolysis. acs.org
Enhanced Selectivity for Pathogenic Cells
A critical aspect of antimicrobial peptide development is ensuring high selectivity for pathogenic cells while minimizing toxicity to host cells. frontiersin.org Modifications to this compound have led to peptides with improved selectivity.
Hybridization is a powerful tool for achieving this. The hybrid peptide CA-FO demonstrated excellent cell selectivity, targeting bacterial cells over mammalian cells. nih.govresearchgate.net Similarly, the hybrid C-L showed no hemolytic activity towards sheep erythrocytes at concentrations effective against bacteria. mdpi.com The design of a novel hybrid peptide, HEA-9, derived from Cecropin A and BAMP-27, resulted in a peptide with improved activity and selectivity, demonstrating low toxicity against Vero cells and erythrocytes. japsonline.com
Rational Design Strategies for Novel Antimicrobial Peptides
The development of novel antimicrobial peptides (AMPs) through rational design is a key strategy to overcome the limitations of naturally occurring peptides, such as instability or limited spectrum of activity. nih.gov this compound, with its potent antibacterial properties and well-characterized structure, serves as an excellent template for such engineering efforts. nih.gov Rational design strategies primarily involve modifying the amino acid sequence to enhance desired characteristics like antimicrobial potency, stability, and selectivity, often by creating hybrid peptides or introducing specific amino acid substitutions. nih.gov
One of the most successful rational design approaches is the creation of hybrid peptides. This strategy involves combining functional domains from different parent peptides to generate a new molecule with synergistic or improved properties. nih.govfrontiersin.org The N-terminal amphipathic α-helical segment of this compound, particularly residues 1-8, is frequently used in hybridization due to its potent membrane-interacting capabilities and low toxicity towards eukaryotic cells. nih.govmdpi.commdpi.com
A notable example is the hybrid peptide CA(1-8)-LL37(17-30) , which fuses the N-terminal fragment of Cecropin A with the core antimicrobial domain of the human cathelicidin LL-37. mdpi.comresearchgate.net This rationally designed hybrid, C-L, demonstrated significantly higher antibacterial activity against a range of indicator strains than either of the parent fragments alone. mdpi.com The enhanced efficacy is attributed to changes in physicochemical properties, including a higher net positive charge and increased α-helical content, which facilitate stronger interactions with bacterial membranes. mdpi.com
Similarly, hybrids of Cecropin A and Magainin 2 have been extensively studied. The CA(1-8)-MA(1-12) hybrid peptide combines the N-terminal of Cecropin A with the N-terminal of Magainin 2. rcsb.orgrcsb.org This chimera exhibits potent antibacterial activity. frontiersin.org Structural studies revealed that the flexibility provided by a central hinge region (such as Gly-Ile-Gly) is crucial for its mechanism of action, allowing the C-terminal α-helix to span the lipid bilayer and form pores. rcsb.orgrcsb.org
Further engineering of these hybrids has explored the role of specific amino acid residues. In CA(1-8)-MA(1-12) analogues, substituting the Tryptophan at position 2 with Alanine resulted in a drastic decrease in antibiotic activity, highlighting the importance of this residue for initial membrane binding. rcsb.org Conversely, substituting Serine at position 16 with hydrophobic residues like Valine, Phenylalanine, or Tryptophan significantly increased antiviral activity, demonstrating that hydrophobicity in this region is a key determinant for this specific function. sci-hub.se
Another hybridization strategy involves combining this compound with Melittin. The CA(1-8)-ME(1-12) hybrid was found to have strong antibacterial activity. rcsb.org A "triple hybrid" approach has also been explored, combining elements of Cecropin-A, Melittin, and LL-37 to enhance bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative organisms. frontiersin.org The designer peptide K11 , a hybrid of Cecropin A1, Melittin, and Magainin 2, has shown a high therapeutic index and potent activity against clinically resistant pathogens like Acinetobacter baumannii. researchgate.netoup.comoup.com
Researchers have also designed hybrid peptides to improve stability. The hybrid CA-FO , composed of Cecropin A(1-8) and a potent fragment of Fowlicidin-2, not only showed excellent antibacterial activity but also retained its function in the presence of salts and human serum, addressing a common limitation of natural AMPs. nih.govmdpi.com
Beyond hybridization, direct modification of the Cecropin sequence is another key strategy. In one study, analogues of Cecropin A (CA2, CA3, CA4 ) were designed with additional basic amino acids (Arginine or Lysine) at the N- or C-terminus. researchgate.net This increase in positive charge enhanced the interaction with bacterial DNA and improved antimicrobial activity; the CA4 analogue showed an 8-fold higher activity against E. coli compared to the parent Cecropin A. researchgate.net
Bioinformatics and predictive modeling have been instrumental in guiding these rational design efforts. For instance, in designing mutants of a Cecropin-like region from Heteroscorpine-1 (CeHS-1), researchers used bioinformatics to predict beneficial modifications. nih.gov This led to the creation of CeHS-1 GP and CeHS-1 GPK , which incorporated a Glycine-Proline hinge, added positively charged residues, and removed negatively charged ones. The resulting mutant peptides showed higher antimicrobial activity than the native peptide by more effectively disrupting the bacterial cell membrane. nih.gov
The following tables summarize the research findings on the antimicrobial activity of various rationally designed peptides based on this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Cecropin A-LL37 Hybrid Peptide (C-L)
| Bacterial Strain | C-L (µg/mL) | Cecropin A (C) (µg/mL) | LL-37 (L) (µg/mL) |
|---|---|---|---|
| E. coli ATCC 25922 | 8 ± 0.33 | 61 ± 1.78 | 84 ± 1.54 |
| S. aureus ATCC 25923 | 7 ± 0.28 | 36 ± 1.55 | 58 ± 1.68 |
| L. monocytogenes | 2 ± 0.06 | 13 ± 0.43 | 90 ± 1.43 |
| M. luteus | 16 ± 0.18 | 198 ± 2.11 | 169 ± 1.94 |
Data sourced from a 2016 study on a novel hybrid peptide. researchgate.net
Table 2: Antimicrobial Activity of Cecropin A-Fowlicidin-2 Hybrid (CA-FO)
| Bacterial Strain | MIC (μM) |
|---|---|
| S. aureus ATCC 29213 | 4 |
| E. coli ATCC 25922 | 2 |
| P. aeruginosa ATCC 27853 | 8 |
Data reflects the excellent antibacterial activity of the CA-FO hybrid. nih.gov
Table 3: Activity of K11 Peptide against Clinically Isolated Pathogens
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Acinetobacter baumannii | <10 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | <10 |
| Pseudomonas aeruginosa | <10 |
| Klebsiella pneumoniae | <10 |
K11 exhibits broad-spectrum activity against drug-resistant pathogens. researchgate.net
Compound and Peptide Names
| Name | Description |
| Alanine | An amino acid. |
| Arginine | An amino acid. |
| BMAP-27 | A cathelicidin-derived antimicrobial peptide. |
| CA(1-8)-LL37(17-30) / C-L | A hybrid peptide of Cecropin A and LL-37. mdpi.com |
| CA(1-8)-MA(1-12) | A hybrid peptide of Cecropin A and Magainin 2. rcsb.org |
| CA(1-8)-ME(1-12) | A hybrid peptide of Cecropin A and Melittin. rcsb.org |
| CA-FO | A hybrid peptide of Cecropin A and Fowlicidin-2. nih.gov |
| CA2, CA3, CA4 | Analogues of Cecropin A with added basic amino acids. researchgate.net |
| CeHS-1 | A Cecropin-like region from Heteroscorpine-1. nih.gov |
| CeHS-1 GP / CeHS-1 GPK | Mutant peptides derived from CeHS-1. nih.gov |
| This compound | A natural antimicrobial peptide from the Cecropia moth. |
| Fowlicidin-2 | An antimicrobial peptide from chickens. nih.gov |
| Glycine | An amino acid. |
| K11 | A designer hybrid peptide of Cecropin A1, Melittin, and Magainin 2. researchgate.net |
| LL-37 | A human cathelicidin antimicrobial peptide. |
| Lysine | An amino acid. |
| Magainin 2 | An antimicrobial peptide from the African clawed frog. |
| Melittin | A peptide from honeybee venom. |
| Phenylalanine | An amino acid. |
| Proline | An amino acid. |
| Serine | An amino acid. |
| Tryptophan | An amino acid. |
| Valine | An amino acid. |
Biosynthesis, Regulation, and Production of Cecropin A1
Gene Expression and Transcriptional Regulation in Native Organisms
The synthesis of Cecropin-A1 in its native insect hosts is a tightly regulated process, primarily induced as part of the innate immune response to microbial infection. mdpi.com In the absence of infection, cecropin (B1577577) genes may be constitutively expressed at low levels in specific tissues, such as the reproductive tract in Drosophila. mdpi.com However, upon systemic infection, transcription is strongly induced in the fat body (an organ analogous to the mammalian liver) and in hemocytes (blood cells). mdpi.combiorxiv.org
The transcriptional control of the Drosophila melanogaster Cecropin A1 (CecA1) gene relies on several key cis-regulatory elements within its promoter region. diva-portal.org Among the most critical are the κB-like sites, which function as regulatory switches activated in response to infection. diva-portal.orgsdbonline.org These sites are bound by nuclear factor-kappa B (NF-κB)-like transcription factors, such as Relish, which are activated by the Immune Deficiency (Imd) signaling pathway, a primary route for responding to Gram-negative bacterial infections. biorxiv.orgmdpi.com
Another crucial element is the GATA motif, which is recognized by GATA family transcription factors. sdbonline.org Experimental evidence confirms the direct involvement of a GATA motif in the expression of the Drosophila CecA1 gene. sdbonline.org This site appears to mediate tissue-specific expression and is essential for the induction of CecA1 in the larval fat body. diva-portal.orgsdbonline.org The transcription factor Serpent (srp), which is expressed in both the fat body and hemocytes, is a candidate for the GATA-binding activity that regulates CecA1. sdbonline.org The close proximity of GATA and κB sites is a recurring theme in the promoters of many insect and even mammalian immune genes, suggesting a functional synergy where the GATA factor is required for maximal transactivation by the NF-κB-like protein. sdbonline.org
In the giant silk moth, Hyalophora cecropia, the genes for Cecropin A, B, and D are organized in a large cluster. nih.gov Following the injection of live bacteria, the expression of the genes for Cecropin A and B is rapidly induced, with transcripts appearing within two hours. nih.gov In contrast, the expression of other cecropin genes, like Cecropin D, can be delayed. nih.gov Signaling pathways other than the Imd pathway can also modulate cecropin expression. In the mosquito Aedes albopictus, the p38 mitogen-activated protein kinase (p38 MAPK) pathway has been shown to negatively regulate the activity of the cecropin A1 promoter, illustrating the complex layers of control governing the production of this peptide. nih.gov
Recombinant Production Systems
The potent antimicrobial properties of this compound have driven significant research into its large-scale production using various recombinant systems. These platforms offer advantages over chemical synthesis, such as lower cost and higher yields for larger peptides. mdpi.com
Escherichia coli is the most widely used prokaryotic host for recombinant protein production due to its well-understood genetics, rapid growth, and the availability of extensive molecular tools. mdpi.commdpi.com However, direct expression of antimicrobial peptides like this compound in E. coli is often limited by the peptide's toxicity to the host cell and its susceptibility to degradation by host proteases. researchgate.net
To circumvent these issues, a common strategy is to express this compound as a fusion protein. researchgate.net This involves linking the this compound coding sequence to that of a larger, more stable partner protein. Commonly used fusion partners include:
Thioredoxin (Trx): Used to enhance the solubility of the fusion protein. cjter.com
Glutathione (B108866) S-transferase (GST): A soluble protein that facilitates purification via affinity chromatography. tandfonline.com
Small Ubiquitin-like Modifier (SUMO): A tag known to improve protein expression and solubility. nih.gov
Maltose-binding protein (MBP): Can help prevent the aggregation of unfolded peptides. nih.govscielo.br
These fusion proteins are typically expressed using inducible systems, such as the pET vector series, where gene expression is controlled by a T7 promoter and induced by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG). cjter.comigem.org The fusion protein often accumulates intracellularly, sometimes within insoluble aggregates known as inclusion bodies, which protects the host cell from the peptide's lytic activity. researchgate.net The yield of the peptide can be further enhanced by strategies such as increasing the copy number of the target gene within the expression vector. frontiersin.org
Eukaryotic systems offer distinct advantages for producing certain recombinant proteins, including the ability to perform post-translational modifications and to secrete the protein into the culture medium, which simplifies purification. mdpi.comfrontiersin.org
The methylotrophic yeast Pichia pastoris is a highly successful and popular eukaryotic expression host. proteobiojournal.comnih.gov It can be grown to very high cell densities and is capable of secreting recombinant proteins efficiently. researchgate.net For Cecropin D, a related peptide, P. pastoris has been used to achieve high-level secretion into the culture medium using the yeast's native α-mating factor as a secretion signal. spandidos-publications.comnih.gov This approach avoids the intracellular accumulation of a potentially toxic peptide and reduces contamination from host proteins, as P. pastoris secretes very few of its own proteins. nih.govnih.gov
Insect cell lines, such as the Drosophila mbn-2 line derived from larval hemocytes, are also viable expression hosts. sdbonline.org These cells are naturally equipped with the machinery to respond to microbial components and activate the expression of immune genes, including cecropins. sdbonline.org
Transgenic plants have been developed as an alternative, cost-effective platform for producing valuable recombinant proteins. acs.org Cecropin A has been successfully produced in both rice (Oryza sativa) and tobacco. acs.org This process requires the design of a synthetic gene with codon usage optimized for efficient expression in plants.
To control the accumulation of the peptide, expression is often targeted to specific organs, such as the seed endosperm in rice. nih.govresearchgate.net This is achieved by using endosperm-specific promoters, like those from glutelin genes. researchgate.netcirad.fr The subcellular destination of the peptide can also be controlled by fusing signal sequences to it. For instance, N-terminal signal peptides from glutelin proteins have been used to direct this compound to protein storage bodies within the rice endosperm. researchgate.netcirad.fr Adding a C-terminal KDEL sequence can retain the peptide within the endoplasmic reticulum, a strategy that has been shown to confer enhanced disease resistance in transgenic rice without negatively impacting plant fertility. nih.gov Accumulating Cecropin A in rice seeds has been shown to provide resistance against fungal and bacterial pathogens. researchgate.netcirad.fr
The silkworm, Bombyx mori, the native producer of silk, has been engineered to serve as a bioreactor for producing recombinant proteins, including its own antimicrobial peptides. mdpi.com Transgenic silkworms have been created to express cecropins, such as BmCecB1, a member of the cecropin family. oak.go.kr The piggyBac transposon system is a common tool used to introduce the desired gene into the silkworm genome. oak.go.kr In these systems, the expression of the cecropin gene can be controlled by specific promoters, such as the B. mori BmA3 promoter, and the successful generation of transgenic animals can be tracked using fluorescent markers like EGFP. oak.go.kr This technology opens the possibility of producing silk with intrinsic antimicrobial properties. nih.gov
Transgenic Plant Systems (e.g., Rice, Tobacco)
Purification and Characterization of Recombinant this compound
Following recombinant expression, a multi-step process is required to purify this compound and verify its identity and structure.
The initial step for intracellularly expressed fusion proteins is cell lysis, followed by the separation of the soluble protein fraction or the solubilization of inclusion bodies. cjter.com The cornerstone of purification is typically affinity chromatography, which exploits the fusion tag attached to the peptide. scielo.br
Immobilized Metal Affinity Chromatography (IMAC): Used for proteins carrying a poly-histidine tag (His-tag), which binds to columns charged with nickel (Ni-NTA) or other metal ions. mdpi.comnih.gov
Glutathione Agarose Chromatography: Used to purify proteins fused to Glutathione S-transferase (GST). tandfonline.com
After this initial capture, the fusion tag must be cleaved to release the mature this compound peptide. This is accomplished using either specific proteases that recognize a cleavage site engineered between the tag and the peptide (e.g., TEV protease, thrombin, enterokinase) or chemical agents. tandfonline.comscielo.brmdpi.com
A second purification step is then necessary to separate the liberated this compound from the cleaved fusion tag, the protease, and any remaining contaminants. mdpi.com Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for this final polishing step, effectively separating the small, hydrophobic peptide based on its interaction with a C18 column. acs.orgeje.cz
The purity and identity of the final product are confirmed through several analytical techniques:
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Used to assess purity and estimate molecular weight. For small peptides like this compound, Tricine-SDS-PAGE provides better resolution than standard glycine-based systems. cjter.comnih.gov
Western Blotting: An antibody-based method used to specifically detect the cecropin peptide, confirming its identity. cjter.comtandfonline.com
Mass Spectrometry: Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are used to determine the precise molecular mass of the purified peptide, providing definitive confirmation of its identity. tandfonline.comacs.org
Table 1: Summary of Recombinant Cecropin Production Systems
| Host Organism | Expression Strategy | Vector/Promoter System | Fusion Partner / Signal | Induction/Targeting | Reference |
|---|---|---|---|---|---|
| Escherichia coli | Intracellular Fusion Protein | pET32a (T7 promoter) | Thioredoxin (Trx), His-tag | IPTG Induction | cjter.com |
| Escherichia coli | Intracellular Fusion Protein | pET-SUMO | SUMO, His-tag | IPTG Induction | nih.gov |
| Escherichia coli | Intracellular Fusion Protein | pGEX-4T-1 | Glutathione S-transferase (GST) | IPTG Induction | tandfonline.com |
| Pichia pastoris | Secreted Protein | pGAPZαA (GAP promoter) | α-mating factor | Constitutive Expression | spandidos-publications.comnih.gov |
| ***Oryza sativa* (Rice)** | Seed-specific Expression | Glutelin B1/B4 promoters | Glutelin signal peptide, KDEL | Endosperm Accumulation | researchgate.netcirad.frnih.gov |
| ***Bombyx mori* (Silkworm)** | Transgenic Animal | piggyBac vector (BmA3 promoter) | Not Applicable | Silk Gland Expression | oak.go.kr |
Table 2: Common Methods for Purification and Characterization of Recombinant Cecropins
| Step | Technique | Purpose | Reference |
|---|---|---|---|
| Initial Purification | Ni-NTA Affinity Chromatography | Capture of His-tagged fusion protein. | mdpi.comnih.gov |
| Initial Purification | GSTrap Affinity Chromatography | Capture of GST-tagged fusion protein. | tandfonline.com |
| Fusion Tag Removal | Proteolytic Cleavage (e.g., TEV, Thrombin) | Release of the mature peptide from the fusion partner. | tandfonline.comscielo.br |
| Final Purification | Reverse-Phase HPLC (RP-HPLC) | High-resolution purification of the final peptide product. | acs.orgeje.cz |
| Characterization | Tricine-SDS-PAGE | Assess purity and estimate the molecular weight of the small peptide. | cjter.comnih.gov |
| Characterization | Western Blot | Confirm the identity of the peptide using specific antibodies. | cjter.comtandfonline.com |
| Characterization | Mass Spectrometry (MALDI-TOF-MS) | Determine the precise molecular mass for definitive identification. | tandfonline.comacs.org |
Synthetic Peptide Production Methodologies (e.g., Solid-Phase Peptide Synthesis)
The chemical synthesis of peptides provides a powerful and precise method for producing this compound and its analogues. Unlike biological production systems, chemical synthesis allows for the incorporation of unnatural amino acids, specific labels, and various modifications to study structure-activity relationships. The predominant method for this purpose is Solid-Phase Peptide Synthesis (SPPS). While effective, the high cost associated with synthesizing long peptides like the full 37-residue Cecropin A has driven research into producing shorter, yet still potent, hybrid peptides and analogues. plos.orgnih.gov
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic cecropin production. nih.govnih.gov This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.govnih.gov The entire process is carried out in a single reaction vessel, which simplifies and automates the procedure.
A widely used approach is the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase chemistry. sci-hub.semdpi.com The synthesis begins by anchoring the C-terminal amino acid to a resin. For this compound, which often requires a C-terminal amide for full biological activity, a specialized resin such as Rink amide 4-methylbenzhydrylamine (B1223480) (MBHA) is frequently used to yield the desired amide upon cleavage. sci-hub.se
The synthesis cycle consists of two main steps:
Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed.
Coupling: The next protected amino acid in the sequence is activated and coupled to the newly exposed N-terminus of the peptide chain.
This cycle is repeated until the entire peptide sequence is assembled. The efficiency of each coupling step is critical for the success of the synthesis. To ensure that each reaction proceeds to completion, monitoring techniques such as the ninhydrin (B49086) test are employed. nih.gov Research has demonstrated that an improved stepwise solid-phase method can achieve average coupling yields greater than 99.8%. nih.gov
Once the synthesis is complete, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed, often in a single step using a strong acid like hydrogen fluoride (B91410) (HF). nih.gov The resulting crude peptide is then purified to a high degree, typically using chromatographic techniques such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govsci-hub.seresearchgate.net The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-MS). sci-hub.semdpi.com
Detailed Research Findings
Numerous studies have successfully utilized SPPS to produce this compound and its various fragments and hybrid analogues with high purity. An improved stepwise solid-phase method for synthesizing Cecropin A(1-33) resulted in a crude product that was 93% pure before final purification, with an average yield per synthetic cycle of 99.8%. nih.gov This high fidelity demonstrates the robustness of modern SPPS protocols. Similarly, synthetic hybrid peptides of Cecropin A are routinely produced with purities exceeding 95% after purification. sci-hub.semdpi.com
The table below summarizes findings from various studies on the synthetic production of this compound and its derivatives.
| Peptide | Synthesis Method | Reported Purity | Characterization Methods | Reference |
|---|---|---|---|---|
| Cecropin A(1-33) | Improved Stepwise Solid-Phase Method | >99.8% average coupling yield; 93% crude purity | Ninhydrin test, Solid-phase Edman preview, RP-HPLC, Ion-exchange chromatography | nih.gov |
| Cecropin A (37 residues) | Solid-Phase Method | Homogeneous and indistinguishable from natural cecropin A | Chemical and physical criteria | nih.govnih.gov |
| Cecropin A(1-8)-magainin 2(1-12) Hybrid | Fmoc Solid-Phase Method (Rink amide MBHA resin) | >95% | Analytical RP-HPLC, Amino acid analysis, MALDI-MASS | sci-hub.se |
| Cyclic Cecropin A(1-7)M(2-9)-C Hybrid | Solid-Phase Peptide Synthesis | >99% | RP-HPLC, LC-MS | kvinzo.com |
| Cecropin A(1-8)-LL37(17-30) Hybrid | Fmoc Solid-Phase Synthesis | >95% | MALDI Mass Spectrometry | mdpi.com |
Resistance Mechanisms and Countermeasures
Bacterial and Fungal Adaptation to Cecropin-A1 Exposure
Microorganisms can adapt to the presence of this compound through changes in gene expression. Studies on Drosophila melanogaster have shown that exposure to pathogens leads to differential regulation of antimicrobial peptide genes, including those encoding cecropins. mdpi.combiorxiv.org For instance, the expression of this compound can be both downregulated and upregulated at different time points following infection, suggesting a dynamic adaptive response by the host and potentially by the microbes themselves. mdpi.combiorxiv.org This adaptation can involve a complex interplay of factors that modulate the microbial environment to favor survival.
Mechanisms of Microbial Resistance
Microorganisms have evolved several distinct mechanisms to resist the action of this compound and other antimicrobial peptides. These strategies primarily involve altering the bacterial cell envelope to prevent peptide binding and action, or producing enzymes that degrade the peptide.
One of the primary resistance mechanisms in Gram-negative bacteria involves the modification of their outer membrane. mdpi.com This can include the alteration of lipopolysaccharide (LPS), a key target for this compound. mdpi.comresearchgate.net Bacteria can modify the lipid A portion of LPS, reducing the net negative charge of the outer membrane and thereby decreasing the electrostatic attraction for the cationic this compound peptide. mdpi.commdpi.com Another strategy is the lysylation of membrane phospholipids, which incorporates positively charged lysine (B10760008) residues into the bacterial membrane, further repelling cationic antimicrobial peptides. mdpi.com
Another significant resistance mechanism is the production of proteases, which are enzymes that can degrade this compound. biorxiv.orgnih.gov Several pathogenic bacteria secrete proteases that can cleave and inactivate antimicrobial peptides in the extracellular space, preventing them from reaching their target on the cell membrane. nih.gov The expression of native Cecropin (B1577577) B in transgenic tobacco and potato, for example, did not confer enhanced resistance to bacterial infections, likely due to the degradation of the peptide by host proteases. oup.com
Strategies to Overcome Resistance
To combat microbial resistance to this compound, researchers are exploring several strategies, including combining it with other antimicrobial agents and developing novel, resistance-evading analogues.
Synergistic Combinations with Conventional Antimicrobials (Antibiotics, Essential Oils)
A promising approach to enhance the efficacy of this compound and overcome resistance is its use in combination with conventional antibiotics or natural compounds like essential oils. This synergy can lead to a more potent antimicrobial effect at lower concentrations of each agent, potentially reducing toxicity and slowing the development of resistance. frontiersin.org
Studies have demonstrated the synergistic effects of this compound and its derivatives with a range of antibiotics against multidrug-resistant bacteria. mdpi.comjapsonline.com For example, the hybrid peptide HEA-9, derived from Cecropin-A and BAMP-27, showed significant synergistic activity with ampicillin, rifampicin, and doxycycline (B596269) against both sensitive and multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. japsonline.com The combination of a Cecropin A-melittin hybrid peptide with the antibiotic nalidixic acid has been shown to be effective in disrupting biofilms of uropathogenic E. coli. frontiersin.org Similarly, combinations of tryptophan-substituted BP100 analogs (derived from a Cecropin A-melittin hybrid) with ciprofloxacin (B1669076) exhibited strong synergistic effects against multidrug-resistant Pseudomonas aeruginosa. mdpi.com
The combination of this compound with essential oils has also shown promise. A study investigating the effects of Cecropin A with essential oils from winter savory, bergamot, and cinnamon found synergistic activity against E. coli and Salmonella enterica serovar Typhimurium. mdpi.comnih.govresearchgate.net
The following table summarizes the synergistic effects observed in various studies, often quantified by the Fractional Inhibitory Concentration (FIC) index. An FICI of ≤ 0.5 is generally considered to indicate synergy.
| Cecropin Derivative | Combined Agent | Target Microorganism | FIC Index | Outcome |
| HEA-9 | Ampicillin | E. coli (ATCC 25922) | 0.039 | Highest synergistic activity observed in the study. japsonline.com |
| HEA-9 | Doxycycline | S. aureus (ATCC 29213) | - | Significant drop in the MIC of HEA-9. japsonline.com |
| HEA-9 | Ciprofloxacin | S. aureus (ATCC 29213) | 0.75 | Additive effect. japsonline.com |
| BP100 analogs (BP100, BP5, BP6, BP8, BP11, BP13) | Ciprofloxacin | Multidrug-resistant P. aeruginosa | 0.2656 - 0.375 | Strong synergistic effects. mdpi.com |
| Cecropin A2 | Tetracycline | P. aeruginosa | - | Synergistic antibacterial activity in vitro and in vivo. frontiersin.org |
| eAbEndolysin (cecropin A fusion) | Cefotaxime | A. baumannii | 0.31 | Synergistic effect. frontiersin.org |
| eAbEndolysin (cecropin A fusion) | Ceftazidime | A. baumannii | 0.31 | Synergistic effect. frontiersin.org |
| eAbEndolysin (cecropin A fusion) | Aztreonam | A. baumannii | 0.25 | Synergistic effect. frontiersin.org |
| Cecropin A | Winter Savory EO, Bergamot EO, Cinnamon EO | E. coli, S. enterica Typhimurium | - | Synergistic effects observed. mdpi.comnih.govresearchgate.net |
Development of Resistance-Evading Analogues
The development of novel this compound analogues and hybrid peptides is another key strategy to circumvent microbial resistance. By modifying the amino acid sequence, researchers can enhance the peptide's antimicrobial activity, stability, and selectivity, while potentially reducing its susceptibility to degradation by microbial proteases. nih.govresearchgate.net
Hybridizing the N-terminal fragment of Cecropin A with other antimicrobial peptides is a common and effective approach. nih.govsemanticscholar.org For instance, the hybrid peptide C-L, which combines a fragment of Cecropin A with a fragment of the human cathelicidin (B612621) LL-37, exhibited higher antibacterial activity than either of the parent peptides alone. semanticscholar.org Another example is the hybrid peptide CA-FO, created by fusing the N-terminal of Cecropin A with a potent region of Fowlicidin-2, which showed excellent antibacterial activity and stability. nih.gov
Researchers have also designed and synthesized tryptophan-substituted analogues of the Cecropin A-melittin hybrid peptide BP100. mdpi.com Some of these analogues displayed significantly higher antibacterial activity and improved cell selectivity compared to the original BP100 peptide. mdpi.com The addition of basic amino acids to Cecropin A analogues has also been shown to enhance their antimicrobial effect. researchgate.netresearchgate.net
Furthermore, modifications to the peptide structure can improve its resistance to proteolytic degradation. researchgate.net The creation of smaller, modified peptides, such as C18 derived from cecropin 4, has resulted in molecules with high antibacterial activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These engineered peptides often retain their ability to disrupt microbial membranes, a mechanism that is less likely to induce resistance compared to antibiotics that have specific molecular targets. nih.govmdpi.com
Biotechnological and Pre Clinical Applications
Potential in Crop Protection against Plant Pathogens
The antimicrobial properties of Cecropin-A1 are being harnessed to develop new strategies for protecting crops from devastating plant pathogens. Research has demonstrated its efficacy against a variety of bacterial and fungal agents that threaten agricultural productivity. plos.org
Shortened, synthetic peptides derived from this compound have shown potent activity against several agronomically important fungal pathogens. apsnet.orgresearchgate.net For instance, an 11-amino-acid sequence from the N-terminal domain of this compound effectively inhibited fungal growth. apsnet.orgresearchgate.net Studies have also explored creating chimeric proteins for enhanced, broad-spectrum protection. One such protein, Hcm1, was engineered by fusing active domains of Cecropin-A and Melittin (B549807) with a hypersensitive response (HR)-elicitor from the rice pathogen Xanthomonas oryzae. This chimeric protein not only induced a defense response in the plant but also retained the direct antimicrobial activity of the peptide components. nih.gov
Another approach involves developing transgenic plants capable of producing these antimicrobial peptides. Tobacco plants engineered to express a Cecropin (B1577577) A-Melittin hybrid peptide (CEMA) under a pathogen-inducible promoter showed significantly enhanced resistance to the fungal pathogen Fusarium solani. oup.com This strategy of localized, on-demand peptide production holds promise for durable disease resistance in crops. oup.com
Table 1: Antifungal Activity of this compound and its Derivatives against Plant Pathogens
| Peptide/Protein | Target Pathogen | Observed Effect | Reference |
|---|---|---|---|
| Cecropin A-derived peptides | Phytophthora infestans | High sensitivity with an IC50 of 2 µM | apsnet.orgresearchgate.net |
| Hcm1 (Cecropin A-Melittin hybrid) | Magnaporthe oryzae, Fusarium graminearum, Thanatephorus cucumeris | Inhibition of fungal spore germination and growth | nih.gov |
| CEMA (Cecropin A-Melittin hybrid) | Fusarium solani | IC50 of 10 µg/ml; transgenic tobacco showed enhanced resistance | oup.com |
| Pep3 (Cecropin A-Melittin hybrid) | Phytophthora infestans, Thielaviopsis basicola | Antagonistic activity against fungal growth | researchgate.net |
Application in Food Preservation and Safety
This compound is a candidate for use as a natural food biopreservative, addressing the consumer demand for foods with fewer synthetic additives. plos.orgmdpi.com Its ability to inhibit the growth of foodborne pathogens and spoilage microorganisms is a key attribute for this application. nottingham.ac.uk
Insect-derived immune proteins, including cecropins, have been studied for their potential to inactivate a wide range of microorganisms, including Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, which are significant in food spoilage and safety. nottingham.ac.uk The mechanism often involves the disruption of the bacterial outer membrane. nottingham.ac.uk The development of recombinant expression systems allows for the production of cecropins, although modifications are sometimes needed to ensure full-spectrum activity. nottingham.ac.uk Hybrid peptides, such as Cecropin A(1-7)-Melittin (CAMA), have been shown to compromise the integrity of the bacterial cytoplasmic membrane, suggesting their utility against pathogenic bacteria in food contexts. researchgate.netresearchgate.net
Integration into Biomedical Materials and Devices (e.g., Antimicrobial Coatings)
Device-associated infections are a major challenge in medicine, and this compound is being explored for creating antimicrobial surfaces to prevent them. The strategy involves immobilizing the peptide onto the surface of medical devices, conferring them with the ability to kill microbes on contact. mdpi.com
Studies have shown that Cecropin-A can be successfully grafted onto polymeric biomaterials. In one study, a surgical polypropylene (B1209903) mesh and a polytetrafluoroethylene vascular prosthesis were modified with Cecropin-A. researchgate.net The resulting materials were stable and effectively inhibited the growth of Staphylococcus aureus and Staphylococcus epidermidis, two common culprits in biomaterial-associated infections. researchgate.net Importantly, the immobilized Cecropin-A did not negatively affect the viability of human cells, highlighting its potential for safe clinical use. researchgate.net Such coatings not only provide direct antimicrobial action but can also stimulate a localized immune response, further protecting against infection. researchgate.net The development of universal coating methods could expand the application of Cecropin-A based antimicrobial surfaces to a wide variety of medical devices. sgul.ac.uk
Use in Animal Health and Nutrition (e.g., Dietary Supplements, Aquaculture)
This compound is emerging as a valuable alternative to antibiotics in animal feed, promoting growth and preventing disease in livestock and aquaculture. mdpi.com
In swine nutrition, dietary supplementation with cecropins has been shown to improve growth performance and reduce the incidence of diarrhea in weaned piglets challenged with pathogenic E. coli. nih.govresearchgate.net Studies indicate that cecropins enhance intestinal health by improving gut morphology, such as increasing the villus-height-to-crypt-depth ratio, and strengthening the intestinal barrier function by increasing the expression of tight junction proteins like ZO-1 and occludin. nih.govfrontiersin.org Furthermore, cecropin supplementation has been linked to improved immune responses, with increased levels of serum immunoglobulins IgA and IgG. researchgate.net In cattle, adding Cecropin-A to feed has been shown to reduce inflammatory markers. nih.gov
In aquaculture, this compound is one of the most studied antimicrobial peptides used as a feed additive. nih.gov Meta-analyses have concluded that dietary AMPs, including cecropins, can significantly enhance growth performance, enzymatic activity, and disease resistance in various aquatic species. nih.govmdpi.com For example, dietary cecropin improved intestinal immunity and disease resistance in juvenile turbot. nih.gov It has also been shown to modulate the intestinal microbiome of common carp, increasing the relative abundance of beneficial bacteria. nih.gov
Table 2: Effects of Dietary this compound Supplementation in Animal Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Nursery Piglets | Reduced diarrhea, improved growth performance, enhanced intestinal barrier function (increased ZO-1, occludin), improved serum IgA and IgG levels. | nih.govresearchgate.netfrontiersin.org |
| Dairy Cows | Reduced levels of inflammatory factors (TNF-α, IL-6) when added to a high-concentrate diet. | nih.gov |
| Common Carp (Cyprinus carpio) | Altered intestinal microbiota composition, increased abundance of Bacteroidetes, enhanced anti-inflammatory cytokines. | nih.gov |
| Turbot (Scophthalmus maximus L.) | Improved intestinal immunity and enhanced disease resistance. | nih.govnih.gov |
In Vivo Efficacy Studies in Non-Human Models (e.g., Galleria mellonella larvae, Murine Models)
The therapeutic potential of this compound and its analogs has been validated in several non-human in vivo models, providing crucial pre-clinical data on their efficacy.
The Galleria mellonella (greater wax moth) larval model is frequently used for high-throughput screening of antimicrobial agents. Studies using this model have demonstrated the effectiveness of a Cecropin A(1-7)-Melittin (CAMA) hybrid peptide against multi-drug resistant (MDR) enteroaggregative Escherichia coli. nih.gov Treatment with CAMA led to an increased survival rate of the infected larvae and a reduction in the bacterial load. researchgate.netnih.gov The peptide was non-toxic to the larvae and showed efficacy comparable or superior to the antibiotic meropenem. nih.gov The G. mellonella model has also revealed that the host's innate immune system responds to fungal infection by upregulating the expression of its own antimicrobial peptides, including a Cecropin-A-like peptide. nih.gov
Murine models have been instrumental in evaluating this compound in scenarios that more closely mimic human diseases. In a murine excision wound model infected with MDR Acinetobacter baumannii, a hydrogel containing a hybrid peptide of this compound, melittin, and magainin 2 proved highly effective. oup.comnih.gov The treatment resulted in the complete clearance of the infection, accelerated wound closure, and restoration of normal tissue architecture. oup.comnih.gov In a murine model of inflammatory bowel disease (IBD), Cecropin-A treatment improved survival rates, reduced weight loss, and promoted the recovery of the colon mucosa. frontiersin.org Furthermore, in a systemic infection mouse model, a chimeric protein consisting of Cecropin-A fused to an endolysin showed enhanced antibacterial efficacy against A. baumannii. frontiersin.org
Table 3: In Vivo Efficacy of this compound and its Derivatives in Non-Human Models
| Model | Peptide/Formulation | Pathogen/Condition | Key Outcome | Reference |
|---|---|---|---|---|
| Galleria mellonella Larvae | Cecropin A(1-7)-Melittin (CAMA) | Multi-drug resistant E. coli | Increased survival rate, reduced bacterial counts. | researchgate.netnih.gov |
| Murine Excision Wound Model | K11 (Cecropin A1, Melittin, Magainin 2 hybrid) in hydrogel | Acinetobacter baumannii | Complete clearance of infection, 99% wound enclosure by day 21. | oup.comnih.gov |
| Murine IBD Model | Cecropin A | DSS-induced colitis | Increased survival rate, reduced disease activity index, promoted mucosal healing. | frontiersin.org |
| Murine Systemic Infection Model | eAbEndolysin (Cecropin A-Endolysin fusion) | Acinetobacter baumannii | Enhanced bactericidal activity and protection. | frontiersin.org |
Future Research Directions and Challenges
Elucidation of Remaining Gaps in Mechanism of Action
While the general membrane-disrupting activity of cecropins is established, the finer details of Cecropin-A1's interaction with microbial cells remain a subject of ongoing investigation. A critical area of future research will be to unravel the precise molecular interactions that govern its target specificity and potent bactericidal effects.
Key areas for further investigation include:
Receptor Identification: Identifying specific docking molecules or receptors on bacterial surfaces that this compound interacts with is crucial. Advanced spectroscopic and molecular modeling techniques can provide insights into these initial binding events.
Pore Formation Dynamics: The exact architecture and dynamics of the pores or channels formed by this compound in bacterial membranes are not fully understood. mdpi.com At high concentrations, it is believed to act through a "carpet-like" mechanism, disintegrating the membrane, while at lower concentrations, it may form discrete pores. mdpi.com Further studies are needed to visualize and characterize these structures at a high resolution.
Intracellular Targets: While membrane disruption is considered its primary mode of action, the possibility of this compound having intracellular targets cannot be dismissed. plos.org Investigating its ability to translocate across the membrane and interact with cytoplasmic components like DNA or enzymes could reveal secondary mechanisms of action. researchgate.netresearchgate.net
Modulation by Environmental Factors: Understanding how environmental conditions such as pH and salt concentration affect the structure and activity of this compound is vital for its practical application. rsc.org For instance, changes in pH can alter the protonation state of the peptide, influencing its interaction with bacterial membranes. rsc.org
Exploration of Novel Biotechnological Production Methods
The cost-effective and scalable production of this compound is a major hurdle for its widespread use. While chemical synthesis is feasible for small quantities, biotechnological approaches offer a more sustainable and economical solution for large-scale production. acs.org
Current and emerging production strategies include:
Recombinant Expression in Bacteria: Escherichia coli is a commonly used host for recombinant protein production. cjter.com However, the inherent antimicrobial nature of this compound can be toxic to the bacterial host. acs.org Strategies to overcome this include the use of fusion partners, such as calmodulin or thioredoxin, which can sequester the peptide and prevent toxicity until after purification. acs.org
Yeast Expression Systems: Yeast species like Pichia pastoris are attractive hosts due to their ability to perform post-translational modifications and secrete proteins, simplifying purification. asm.orgfrontiersin.org However, production yields can be variable. frontiersin.org
Plant-Based Production: Transgenic plants, such as rice, offer a promising and scalable platform for producing this compound. plos.orgresearchgate.netnih.gov Expressing this compound in specific tissues, like the seed endosperm, can lead to high accumulation levels without affecting plant viability. plos.orgresearchgate.netnih.gov The use of oleosin fusion technology, where this compound is fused to a protein that targets it to oil bodies, has shown particular promise for high-yield production and simplified purification. plos.orgresearchgate.net
Table 1: Comparison of Biotechnological Production Systems for this compound
| Production System | Advantages | Disadvantages | Key Research Findings |
|---|
| Bacterial (e.g., E. coli) | - Fast growth
Development of Next-Generation this compound Based Therapeutics
To enhance the therapeutic properties of this compound, researchers are actively exploring the design and synthesis of novel analogs and hybrid peptides. These modifications aim to improve potency, broaden the spectrum of activity, and reduce potential toxicity.
Strategies for developing next-generation therapeutics include:
Amino Acid Substitution: Replacing specific amino acids can enhance the peptide's antimicrobial activity and stability. For example, increasing the number of basic amino acids like arginine or lysine (B10760008) can improve the interaction with negatively charged bacterial membranes and DNA. researchgate.net
Hybrid Peptides: Combining fragments of this compound with sequences from other antimicrobial peptides can create hybrid molecules with synergistic effects. nih.govresearchgate.netmdpi.comfrontiersin.org For instance, hybrids of Cecropin-A with melittin (B549807) or magainin have shown potent antibacterial and antitumor activities with reduced toxicity compared to the parent molecules. frontiersin.orgnih.gov The N-terminal fragment of Cecropin A is often used in these hybrids to reduce cytotoxicity. nih.gov
Peptide-Drug Conjugates: Attaching this compound to conventional antibiotics or other therapeutic agents can create conjugates with enhanced targeting and efficacy. This approach can also help to overcome antibiotic resistance mechanisms.
Table 2: Examples of this compound Based Hybrid Peptides
| Hybrid Peptide | Composition | Enhanced Properties | Reference |
|---|---|---|---|
| CA(1-8)-LL37(17-30) | Cecropin A fragment and human cathelicidin (B612621) LL-37 fragment | Higher antibacterial activity than parent peptides, no hemolytic activity. researchgate.netmdpi.com | researchgate.netmdpi.com |
| CA-FO | Cecropin A (1-8) and Fowlicidin-2 (1-15) | Excellent antibacterial activity and cell selectivity. nih.gov | nih.gov |
| Cecropin AD | Chimeric peptide of Cecropin A and Cecropin D | Potent activity against Staphylococcus aureus and Escherichia coli. nih.govfrontiersin.org | nih.govfrontiersin.org |
| CA(1-13)-Melittin(1-13) | Cecropin A fragment and Melittin fragment | Highly bactericidal and less toxic than parent peptides. frontiersin.org | frontiersin.org |
Addressing Stability and Delivery Challenges for Practical Applications
A significant obstacle to the clinical use of this compound is its susceptibility to degradation by proteases and its potential for rapid clearance from the body. mdpi.com Developing effective delivery systems is therefore crucial for protecting the peptide and ensuring it reaches its target site at a therapeutic concentration.
Innovative delivery strategies being investigated include:
Nanoformulations: Encapsulating this compound in nanoparticles, such as liposomes or chitosan (B1678972) particles, can protect it from enzymatic degradation, improve its stability, and facilitate targeted delivery. mdpi.commdpi.com
Hydrogels: Incorporating this compound into hydrogel formulations can provide a sustained release of the peptide, making it suitable for topical applications and wound healing. mdpi.com
Surface Coatings: Coating medical devices and implants with this compound or its analogs can help prevent biofilm formation and device-associated infections. mdpi.com
Investigation of Long-Term Effects and Ecological Impact of Widespread Use
As with any antimicrobial agent, the potential for long-term consequences and ecological impact from the widespread use of this compound must be carefully considered.
Key areas for future research in this domain include:
Resistance Development: While AMPs are generally thought to have a lower propensity for inducing resistance compared to conventional antibiotics, the potential for resistance development with long-term exposure cannot be ignored. oup.comnih.gov Studies have shown that long-term treatment with a hybrid cecropin A-melittin peptide at sub-lethal concentrations did not significantly alter its minimum inhibitory concentration (MIC). mdpi.com
Effects on Commensal Microbiota: The broad-spectrum activity of this compound could potentially disrupt the natural balance of beneficial microbial communities in the gut or on the skin. frontiersin.org Research is needed to understand these off-target effects.
Environmental Persistence and Biodegradability: Understanding the fate of this compound in the environment is crucial. As naturally occurring peptides, AMPs are often biodegradable, which may pose fewer ecological risks than conventional antibiotics. nih.gov
Ecological Impact: The introduction of a novel antimicrobial agent into various ecosystems, for example through agricultural use, could have unforeseen consequences on microbial diversity and ecosystem function. royalsocietypublishing.org A "One Health" approach, which recognizes the interconnectedness of human, animal, and environmental health, is essential for evaluating these potential impacts. nih.gov
Q & A
Q. How to ensure ethical reporting of this compound research involving animal models?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies by reporting sample size justification, randomization methods, and blinding protocols. Include ethical approval statements (e.g., IACUC protocol numbers) and housing conditions (diet, enrichment). Share raw data (e.g., survival curves, histopathology) in public repositories like Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
